molecular formula C9H13N3O B2484742 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine CAS No. 250217-30-2

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine

货号: B2484742
CAS 编号: 250217-30-2
分子量: 179.223
InChI 键: UNXIPJPPJVAHQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine is a nitrogen-containing heterocyclic compound that serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring a pyrazine ring linked to a pyrrolidine moiety, such as this one, are of significant interest in the development of novel therapeutic agents due to their potential for diverse biological activity. The structural motif of a pyrrolidin-3-yloxy group attached to a pyrazine core is a key scaffold in pharmaceutical research. For instance, closely related analogs, like 2-methyl-3-[(1-methylpyrrolidin-3-yl)oxy]pyrazine (CAS# 2199303-51-8), demonstrate the utility of this chemotype . Furthermore, the unsubstituted precursor, 2-methyl-3-(pyrrolidin-3-yloxy)pyrazine (CAS# 1420947-77-8), highlights the importance of the core structure itself as a synthetic intermediate . Researchers utilize these scaffolds to design molecules that can interact with a variety of biological targets. The triazolo[4,3-a]pyrazine scaffold, for example, is a key template in developing therapeutic agents, illustrating the broader significance of pyrazine derivatives in creating novel hit molecules . This compound is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

2-(1-methylpyrrolidin-3-yl)oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12-5-2-8(7-12)13-9-6-10-3-4-11-9/h3-4,6,8H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXIPJPPJVAHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine, a key intermediate in the production of Varenicline. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applied method for ether formation. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the synthesis of the requisite starting materials, with a particular focus on the stereospecific preparation of (R)-1-methylpyrrolidin-3-ol. Furthermore, this guide will cover the purification and characterization of the final product, offering a complete framework for its laboratory-scale synthesis.

Introduction: The Significance of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine in Pharmaceutical Synthesis

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine has emerged as a molecule of significant interest within the pharmaceutical industry due to its role as a crucial building block in the synthesis of Varenicline.[1][2] Varenicline, marketed as Chantix®, is a prescription medication used to help people stop smoking. The efficacy of Varenicline is intrinsically linked to its specific molecular architecture, making the efficient and stereochemically controlled synthesis of its intermediates, such as 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine, a critical aspect of its manufacturing process.

The synthesis of this intermediate predominantly relies on the Williamson ether synthesis, a classic and reliable nucleophilic substitution reaction.[3] This guide will provide an in-depth exploration of this synthetic pathway, offering both theoretical insights and practical, actionable protocols for its successful implementation.

The Core Synthetic Strategy: Williamson Ether Synthesis

The formation of the ether linkage in 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic attack of an alkoxide on an electrophilic alkyl halide. In this specific case, the alkoxide is generated from 1-methylpyrrolidin-3-ol, which then displaces a halide from a 2-halopyrazine, typically 2-chloropyrazine.

Mechanistic Overview

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of 1-methylpyrrolidin-3-ol, forming the corresponding alkoxide. This step is crucial as alkoxides are significantly more nucleophilic than their corresponding alcohols.

  • Nucleophilic Attack: The newly formed alkoxide acts as the nucleophile and attacks the electron-deficient carbon atom of the C-X bond (where X is a halogen) on the pyrazine ring. This attack occurs from the backside of the C-X bond.

  • Displacement: In a concerted step, the nucleophile forms a new C-O bond while the bond between the carbon and the leaving group (halide) is broken.

Diagram: Williamson Ether Synthesis Mechanism

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH 1-Methylpyrrolidin-3-ol RO- 1-Methylpyrrolidin-3-oxide Anion ROH->RO- Deprotonation Base Base (e.g., NaH) RX 2-Chloropyrazine ROR' 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine RO-->ROR' SN2 Attack NaX Salt (e.g., NaCl)

Caption: General mechanism of the Williamson ether synthesis.

Synthesis of Starting Materials

The successful synthesis of the target molecule is contingent on the availability and purity of the starting materials: 2-chloropyrazine and 1-methylpyrrolidin-3-ol.

2-Chloropyrazine

2-Chloropyrazine is a commercially available reagent. It serves as the electrophile in the Williamson ether synthesis.

(R)-1-Methylpyrrolidin-3-ol

The stereochemistry of 1-methylpyrrolidin-3-ol is often critical in pharmaceutical applications. For the synthesis of Varenicline, the (R)-enantiomer is typically used. While commercially available, it can also be synthesized in the laboratory.[4] A common method involves the reductive amination of (R)-pyrrolidin-3-ol.

Experimental Protocol: Synthesis of (R)-1-Methylpyrrolidin-3-ol

A detailed protocol for the synthesis of (R)-1-methylpyrrolidin-3-ol is described in patent literature.[5][6] The following is a representative procedure:

  • Reaction Setup: To a solution of (3R)-pyrrolidin-3-ol in methanol, add paraformaldehyde.

  • Catalyst Addition: Add a catalytic amount of platinum on carbon (5% Pt/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (0.4 to 0.5 MPa) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the resulting oil by distillation to yield (3R)-1-methylpyrrolidin-3-ol.

Table 1: Reagents for the Synthesis of (R)-1-Methylpyrrolidin-3-ol

ReagentMolar Equivalent
(3R)-pyrrolidin-3-ol1.0
Paraformaldehyde1.05
5% Platinum on CarbonCatalytic
MethanolSolvent
HydrogenReagent

Detailed Experimental Protocol: Synthesis of 2-[((R)-1-Methylpyrrolidin-3-yl)oxy]pyrazine

The following protocol is a synthesized procedure based on information described in patents for the synthesis of Varenicline and general principles of the Williamson ether synthesis.[1][6]

Reagents and Equipment
  • (R)-1-Methylpyrrolidin-3-ol

  • 2-Chloropyrazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Step-by-Step Procedure
  • Preparation of the Alkoxide:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of (R)-1-methylpyrrolidin-3-ol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 2-chloropyrazine (1.0 equivalent) in anhydrous DMF dropwise to the alkoxide solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically several hours).

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water or isopropanol.

    • Dilute the mixture with water and extract with a suitable organic solvent, such as ethyl acetate or toluene (3 x volumes).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 2-[((R)-1-methylpyrrolidin-3-yl)oxy]pyrazine is typically an oil or a low-melting solid. Purification is generally achieved by column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is commonly used. The optimal eluent system should be determined by TLC analysis.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system.

    • Collect the fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 2-[((R)-1-methylpyrrolidin-3-yl)oxy]pyrazine.

Diagram: Synthesis Workflow

Synthesis_Workflow Start Starting Materials: (R)-1-Methylpyrrolidin-3-ol 2-Chloropyrazine Sodium Hydride DMF Alkoxide Alkoxide Formation (NaH, DMF, 0°C to RT) Start->Alkoxide Etherification Williamson Ether Synthesis (Addition of 2-Chloropyrazine, 0°C to 60°C) Alkoxide->Etherification Workup Aqueous Workup and Extraction (Water, Toluene/EtOAc) Etherification->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure 2-[((R)-1-Methylpyrrolidin-3-yl)oxy]pyrazine Purification->Product

Caption: Workflow for the synthesis of 2-[((R)-1-Methylpyrrolidin-3-yl)oxy]pyrazine.

Characterization of 2-[((R)-1-Methylpyrrolidin-3-yl)oxy]pyrazine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data.

Physical Properties
PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
AppearanceColorless to pale yellow oil or low-melting solid
Spectroscopic Data

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • Pyrazine Ring Protons: Two distinct signals in the aromatic region, likely between 7.8 and 8.2 ppm.

  • Pyrrolidine Ring Protons:

    • -OCH- proton: A multiplet around 5.0-5.3 ppm.

    • -NCH₃ protons: A singlet around 2.3-2.5 ppm.

    • -CH₂- protons: A series of multiplets between 1.8 and 3.0 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

  • Pyrazine Ring Carbons: Signals in the range of 135-160 ppm.

  • Pyrrolidine Ring Carbons:

    • -OCH- carbon: A signal around 75-80 ppm.

    • -NCH₃ carbon: A signal around 40-45 ppm.

    • -CH₂- carbons: Signals in the range of 25-60 ppm.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 180.1131

Safety Considerations

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture. Quenching should be performed slowly and with caution.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin and eye irritant. It should be used in a well-ventilated fume hood.

  • 2-Chloropyrazine: This compound can be irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine via the Williamson ether synthesis is a well-established and efficient method for producing this key pharmaceutical intermediate. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can obtain the desired product in high yield and purity. This guide provides a comprehensive framework for understanding and implementing this important synthetic transformation, from the preparation of starting materials to the characterization of the final product. The insights and protocols detailed herein are intended to support the work of researchers and professionals in the field of drug development and organic synthesis.

References

  • Process for the preparation of 1-methylpyrrolidin-3-ol.
  • Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
  • Williamson ether synthesis. Wikipedia. [Link]

  • Aryl fused azapolycyclic compounds.
  • METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. European Patent Office. EP 3415499 A1. [Link]

  • Process for preparing varenicline and intermediates for use therein. European Patent Office. EP 2204369 A1. [Link]

  • TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF. European Patent Office. EP 4241775 A1. [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI. [Link]

  • Method of preparing 2-hydroxypyrazines.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Protocol for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


)
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Strategic Overview

The synthesis of 2-[(1-methylpyrrolidin-3-yl)oxy]pyrazine represents a classic but critical transformation in medicinal chemistry, particularly for generating histamine H3 receptor antagonists and other CNS-active ligands. The ether linkage between the electron-deficient pyrazine ring and the basic pyrrolidine scaffold is best achieved via Nucleophilic Aromatic Substitution (


) .

While Mitsunobu coupling is a theoretical alternative, it is generally inefficient for electron-deficient heteroaromatics like pyrazine compared to


. This protocol prioritizes the 

route using 2-chloropyrazine and 1-methylpyrrolidin-3-ol , utilizing sodium hydride (NaH) to generate the reactive alkoxide. This method offers superior scalability, atom economy, and purification logic compared to transition-metal-catalyzed couplings.
Key Reaction Parameters
ParameterSpecificationRationale
Reaction Type

(Addition-Elimination)
Exploits the electron-deficiency of the pyrazine ring (positions 2/6 are most electrophilic).
Electrophile 2-ChloropyrazineHighly reactive towards alkoxides; commercially available; cost-effective.
Nucleophile 1-Methylpyrrolidin-3-olSecondary alcohol; tertiary amine prevents N-alkylation side reactions.
Base Sodium Hydride (60% in oil)Irreversible deprotonation drives the equilibrium; byproduct (

) is easily removed.
Solvent Anhydrous THF or DMFTHF for ease of workup; DMF for faster kinetics if the reaction is sluggish.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the disconnection of the ether bond. The pyrazine ring, being a diazine, is significantly electron-poor, making the carbon-chlorine bond highly susceptible to nucleophilic attack.

Mechanistic Pathway[1][2][3]
  • Deprotonation: The base (NaH) removes the hydroxyl proton from 1-methylpyrrolidin-3-ol, forming the sodium alkoxide.

  • Addition (Meisenheimer Complex): The alkoxide attacks the C-2 position of the pyrazine, disrupting aromaticity and placing a negative charge on the ring nitrogens.

  • Elimination: Aromaticity is restored by the expulsion of the chloride ion, yielding the ether product.

ReactionScheme SM1 2-Chloropyrazine (Electrophile) SM2 1-Methylpyrrolidin-3-ol (Nucleophile) Base NaH (Base) THF, 0°C -> Reflux SM2->Base Deprotonation Inter Meisenheimer Complex Base->Inter + SM1 Prod 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (Target Ether) Inter->Prod - NaCl

Figure 1: Reaction pathway demonstrating the


 addition-elimination mechanism.

Detailed Experimental Protocol

Safety Warning: Sodium hydride is pyrophoric and reacts violently with water. 2-Chloropyrazine is an irritant. Perform all operations in a fume hood.

Materials
  • 2-Chloropyrazine: 11.45 g (100 mmol)

  • 1-Methylpyrrolidin-3-ol: 12.14 g (120 mmol, 1.2 equiv)

  • Sodium Hydride (60% dispersion in mineral oil): 4.80 g (120 mmol, 1.2 equiv)

  • Tetrahydrofuran (THF): 200 mL (Anhydrous)

  • Dichloromethane (DCM): For extraction

  • 1N HCl & 1N NaOH: For acid-base purification

Step-by-Step Procedure
Phase 1: Alkoxide Formation
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Base Suspension: Under nitrogen flow, add NaH (4.80 g) to the flask. Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove mineral oil if high purity is required (optional but recommended for easier NMR interpretation). Suspend the washed NaH in anhydrous THF (100 mL).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Nucleophile Addition: Dissolve 1-methylpyrrolidin-3-ol (12.14 g) in THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Note: Gas evolution (

    
    ) will occur. Ensure proper venting.
    
  • Activation: Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should become slightly turbid or clear depending on concentration.

Phase 2:

Coupling
  • Electrophile Addition: Cool the mixture back to 0°C (optional, prevents exotherm). Add 2-chloropyrazine (11.45 g) dropwise (neat or dissolved in 20 mL THF).

  • Reaction: Remove the ice bath. Heat the reaction mixture to Reflux (66°C) .

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The reaction typically reaches completion within 4–6 hours .

    • Checkpoint: If the reaction is stalled after 6 hours, add dry DMF (20 mL) to increase polarity and reactivity.

Phase 3: Workup & Purification (Acid-Base Extraction)

Author's Note: Since the product contains a basic tertiary amine, we utilize this property for a "self-cleaning" workup that removes non-basic impurities (mineral oil, unreacted pyrazine).

  • Quench: Cool to RT. Carefully quench with saturated

    
     solution  (50 mL) followed by water (50 mL).
    
  • Extraction: Concentrate the THF in vacuo. Extract the aqueous residue with DCM (3 x 100 mL).

  • Acid Wash (Critical Purification Step):

    • Combine organic layers.[1]

    • Extract the organic layer with 1N HCl (3 x 70 mL). The product (protonated) will move to the aqueous phase. Neutral impurities remain in the DCM.

    • Discard the DCM layer.

  • Basification & Recovery:

    • Cool the acidic aqueous phase to 0°C.

    • Basify to pH > 12 using 4N NaOH . The product will oil out.

    • Extract the aqueous mixture with DCM (3 x 100 mL).

  • Drying: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

WorkupFlow RxnMix Crude Reaction Mixture Quench Quench (Sat. NH4Cl) Evaporate THF RxnMix->Quench Ext1 Extract with DCM Quench->Ext1 Split1 Phase Separation Ext1->Split1 Org1 DCM Layer (Product + Impurities) Split1->Org1 Aq1 Aqueous Waste Split1->Aq1 AcidWash Extract with 1N HCl Org1->AcidWash Split2 Phase Separation AcidWash->Split2 Org2 DCM Layer (Neutral Impurities/Mineral Oil) Split2->Org2 Aq2 Acidic Aqueous Layer (Protonated Product) Split2->Aq2 BaseStep Basify (pH > 12) Extract with DCM Aq2->BaseStep FinalProd Pure Product (Free Base) BaseStep->FinalProd

Figure 2: Acid-Base extraction workflow ensuring removal of non-basic impurities.

Analytical Validation

Successful synthesis must be validated against the following criteria.

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

8.2 (d), 8.0 (d), 7.9 (dd)
Characteristic Pyrazine aromatic protons (3H).
1H NMR (CDCl3)

5.4–5.6 (m, 1H)
Methine proton at C-3 of pyrrolidine (deshielded by oxygen).
1H NMR (CDCl3)

2.3–2.4 (s, 3H)
N-Methyl singlet.
LC-MS (ESI+)[M+H]+ = 180.1Consistent with Molecular Formula

.
Appearance Pale yellow oil or low-melting solidDarkening indicates oxidation; store under inert gas.

Troubleshooting Note: If the yield is low (<40%), the issue is likely moisture during the alkoxide formation. Ensure the NaH is fresh and the THF is distilled or from a solvent purification system. If starting material remains, switch solvent to DMF and heat to 80°C.

References

  • General Pyrazine Synthesis & Reactivity

    • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution Protocols

    • Aromatic Nucleophilic Substitution Protocols.[2][3][4][5] Fisher Scientific. Available at: [Link][6][7]

  • Analogous Ether Synthesis (H3 Antagonists)

    • Synthesis of a histamine H3 receptor antagonist... Journal of Organic Chemistry (2010).[8][9] Available at: [Link]

  • Reaction of Chloropyrazines with Nucleophiles

    • Nucleophilic aromatic substitution reactions of chloroazines.[4][5] Environmental Science & Technology.[5] Available at: [Link]

Sources

Application Note: Analytical Profiling of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the analytical development and validation protocols for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine , a structural analog of nicotinic acetylcholine receptor (nAChR) ligands.[1][2] The methods detailed below prioritize the basic nature of the pyrrolidine moiety and the UV-active pyrazine core.

Introduction & Physicochemical Profile

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (MW: 179.22 g/mol ) is a heteroaromatic ether comprising a pyrazine ring linked to a basic N-methylpyrrolidine moiety.[1][2][3] This structural motif is common in


 and 

nAChR agonists.[1][2]
Key Chemical Properties[1][2][3][4][5]
  • Basicity (pKa): The pyrrolidine nitrogen is moderately basic (calculated pKa

    
     9.2–9.6).[1][2] The pyrazine nitrogens are very weakly basic (pKa 
    
    
    
    0.6).[1][2]
  • LogP:

    
     0.5–1.2 (Moderately polar).[1][2]
    
  • UV Chromophore: Pyrazine absorption

    
     268 nm.[1][2]
    
  • Solubility: Highly soluble in aqueous acid; soluble in methanol and acetonitrile.[1][2]

Analytical Challenge: The basic pyrrolidine nitrogen causes severe peak tailing on standard silica-based C18 columns due to silanol interactions.[1][2] The methods below utilize high-pH stable columns and Mixed-mode Cation Exchange (MCX) to overcome this.

Sample Preparation Protocols

A. Biological Matrix (Plasma/Brain Homogenate)

Technique: Mixed-Mode Solid Phase Extraction (SPE) - Recommended for high purity and recovery. Rationale: The analyte is basic; MCX cartridges retain the positive charge while washing away neutral/acidic interferences.[1][2]

Protocol:

  • Pre-treatment: Aliquot 100

    
    L plasma.[1][2] Add 10 
    
    
    
    L Internal Standard (IS, e.g., Nicotine-d4 or Pyrazine-d4).[1][2] Dilute with 200
    
    
    L 2%
    
    
    to acidify (pH < 3).
  • Conditioning: Use Oasis MCX (30 mg) or equivalent.

    • 1 mL Methanol.[1][2]

    • 1 mL Water.[1][2]

  • Loading: Load pre-treated sample at gravity flow.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).[1][2]

    • Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences).[1][2]

  • Elution: Elute with 2 x 500

    
    L 5% 
    
    
    
    in Methanol
    . (High pH neutralizes the pyrrolidine, releasing it from the sorbent).[1][2]
  • Reconstitution: Evaporate to dryness (

    
    , 40°C). Reconstitute in 100 
    
    
    
    L Mobile Phase A.
B. Formulation/API (High Concentration)

Technique: Dilute-and-Shoot.[1][2]

  • Dissolve 10 mg standard in 10 mL Methanol (Stock: 1 mg/mL).

  • Dilute to working range (10–100

    
    g/mL) using Water:Acetonitrile (90:10).
    

Method 1: LC-MS/MS Bioanalytical Protocol (Trace Detection)

Objective: Quantitation in plasma (Sensitivity: LLOQ < 1 ng/mL).

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters UPLC).[1][2]

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5

    
    m).[1][2]
    
    • Why: High-pH stability allows running at pH 10, keeping the amine neutral for sharper peaks.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B Event
0.00 5 Hold
0.50 5 Start Gradient
3.50 90 Elution
4.50 90 Wash
4.60 5 Re-equilibrate

| 6.00 | 5 | End |[1][2]

Mass Spectrometry (ESI+) Parameters
  • Source: Electrospray Ionization (Positive Mode).[1][2][4]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Precursor Ion: m/z 180.1

    
    .[1][2]
    

MRM Transitions:

Transition m/z Collision Energy (eV) Role Mechanism

| Quantifier | 180.1


 84.1 | 22 | Quant | Cleavage of ether; N-methylpyrrolidine cation |
| Qualifier  | 180.1 

79.1 | 35 | ID | Pyrazine ring fragment |[1][2]

Method 2: HPLC-UV Purity Assay (QC)

Objective: Purity assessment and stability testing.[1][2]

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5

    
    m).[1][2]
    
  • Mobile Phase: Phosphate Buffer (20 mM, pH 7.0) / Acetonitrile (85:15 Isocratic).[1][2]

    • Note: Add 0.1% Triethylamine (TEA) if peak tailing persists.[1][2]

  • Detection: UV-Vis / DAD at 268 nm .

  • Flow Rate: 1.0 mL/min.[1][2]

  • Run Time: 10 minutes (Retention time approx 4–5 min).

Visualizations & Logic

Workflow Logic (DOT Diagram)

The following diagram illustrates the decision matrix for selecting the extraction and detection method based on sample type.

AnalyticalWorkflow Sample Sample Source Plasma Biological Matrix (Plasma/Tissue) Sample->Plasma API API / Formulation (Powder/Liquid) Sample->API Prep_SPE SPE (MCX Cartridge) Remove Proteins & Phospholipids Plasma->Prep_SPE Low Conc. Prep_Dil Dilution (MeOH/H2O) Filter 0.22 µm API->Prep_Dil High Conc. LC_MS LC-MS/MS (ESI+) Trace Analysis (ng/mL) Prep_SPE->LC_MS LC_UV HPLC-UV (268 nm) Purity/Assay (%) Prep_Dil->LC_UV Result_PK PK / ADME Data LC_MS->Result_PK Result_QC Stability / Release Data LC_UV->Result_QC

Caption: Decision tree for analytical method selection based on sample matrix and sensitivity requirements.

Fragmentation Pathway (DOT Diagram)

Understanding the MRM transitions is vital for troubleshooting interference.[1][2]

Fragmentation Parent Precursor Ion [M+H]+ m/z 180.1 Transition1 Ether Cleavage Parent->Transition1 Frag_Pyr N-Me-Pyrrolidine Ion m/z 84.1 (Quant) Transition1->Frag_Pyr Major Path Frag_Pyraz Pyrazine Ion m/z 79.1 (Qual) Transition1->Frag_Pyraz High Energy

Caption: Proposed ESI+ fragmentation pathway for MRM optimization.

Method Validation Guidelines (FDA/ICH M10)

To ensure trustworthiness, the following validation parameters must be met:

  • Selectivity: Analyze 6 blank plasma lots. No interfering peaks >20% of LLOQ at the retention time of the analyte.[1][2]

  • Linearity:

    
     over the range 1–1000 ng/mL.[1][2] Weighting 
    
    
    
    is recommended.[1][2]
  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).[1][2]

    • Inter-day: CV < 15%.[1][2]

  • Matrix Effect: Compare post-extraction spike vs. neat solution. If Matrix Factor is < 0.8 or > 1.2, switch from Protein Precipitation to SPE (as detailed in Section 2A).[1][2]

Troubleshooting

  • Peak Tailing: Usually caused by the interaction of the pyrrolidine nitrogen with residual silanols.[1][2]

    • Fix: Increase buffer concentration (to 20-50 mM) or switch to a high-pH resistant column (Waters XBridge/Agilent Poroshell HPH) and run at pH 10.[1][2]

  • Carryover: Basic amines stick to metallic surfaces.[1][2]

    • Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20).[1][2]

References

  • US FDA. (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • BenchChem. (2025).[1][2][4][5] Quantification of Pyrazine in Human Plasma by LC-MS/MS. Retrieved from [1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Pyrazine derivatives. Retrieved from [1][2]

  • Waters Corporation. (2020).[1][2] Oasis MCX Extraction Protocols for Basic Drugs. Retrieved from [1][2]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated LC-MS/MS protocol for the quantification of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (MPOP), a pharmacophore common in Histamine H3 receptor antagonists and FGFR inhibitors.[1][2] Due to the compound's basicity (pyrrolidine moiety) and moderate polarity, standard C18 methods often yield poor peak shape or insufficient retention.[1][2] This method utilizes a Biphenyl stationary phase to exploit pi-pi interactions with the pyrazine ring, ensuring superior selectivity and retention.[1][2] The protocol achieves a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL in plasma using a simple protein precipitation workflow, scalable to Solid Phase Extraction (SPE) for trace analysis.[1][2]

Introduction & Analyte Properties[1][2][3]

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (MPOP) presents specific bioanalytical challenges derived from its structure: a basic tertiary amine (


) linked to a weakly basic pyrazine ring.[1][2]
  • Chemical Structure: Pyrazine ring ether-linked to N-methylpyrrolidine.[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 179.22 g/mol [1][2]

  • Challenge: Under standard reverse-phase conditions (high pH), the pyrazine ring offers limited hydrophobicity, leading to early elution and matrix suppression.[1][2] Under acidic conditions, the protonated amine causes secondary silanol interactions on traditional silica columns, leading to peak tailing.[1][2]

Solution Strategy: We employ a Core-Shell Biphenyl Column .[1][2] The biphenyl ligands engage in


 interactions with the pyrazine ring, increasing retention without relying solely on hydrophobicity.[1][2] This allows the use of acidic mobile phases (0.1% Formic Acid) to maximize ESI+ ionization efficiency while maintaining sharp peak shapes.[1][2]

Method Development & Optimization

Chromatographic Logic

Standard C18 columns often fail to retain small, polar heterocycles like MPOP adequately.[1][2]

  • Why Biphenyl? The stationary phase provides orthogonal selectivity (Hydrophobicity +

    
     bonding).[1][2]
    
  • Why Acidic Mobile Phase? High pH buffers (pH 10) would suppress ionization in positive mode ESI.[1][2] We use 0.1% Formic Acid to ensure the pyrrolidine nitrogen is fully protonated (

    
    ), maximizing sensitivity.[1][2]
    
Mass Spectrometry (MS/MS) Mechanism

The precursor ion


 fragments predictably.[1][2]
  • Primary Transition (Quantifier): Cleavage of the ether bond typically yields the pyrrolidine fragment (

    
     84).[1][2]
    
  • Secondary Transition (Qualifier): Ring opening or loss of the methyl group (

    
     57 or 42).[1][2]
    

Experimental Protocol

Chemicals and Reagents[1][2]
  • Analyte: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (Reference Standard, >98% purity).[1][2]

  • Internal Standard (IS): 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine-d3 (methyl-d3) or a structural analog like A-960656 fragment.[1][2]

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.[1][2]

  • Additives: LC-MS Grade Formic Acid (FA), Ammonium Formate.[1][2]

Sample Preparation: Protein Precipitation (PPT)

For standard PK studies (Range: 1–1000 ng/mL)

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H2O).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a clean plate/vial and dilute with 100 µL of Water (to match initial mobile phase strength).

  • Inject: 5 µL.

Alternative: Mixed-Mode Cation Exchange (MCX) SPE

For Trace Analysis (Range: 0.05–50 ng/mL)[1][2]

  • Condition: MCX Cartridge (30 mg) with 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 2%

    
    .
    
  • Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).[1][2]

  • Wash 2: 1 mL Methanol (removes hydrophobic neutrals).[1][2]

  • Elute: 2 x 250 µL of 5%

    
     in Methanol.
    
  • Dry & Reconstitute: Evaporate under

    
     at 40°C; reconstitute in 100 µL Mobile Phase A/B (90:10).
    
LC-MS/MS Conditions

Liquid Chromatography (Shimadzu Nexera / Waters Acquity)

  • Column: Phenomenex Kinetex 2.6µm Biphenyl, 50 x 2.1 mm (or equivalent).

  • Column Temp: 40°C.

  • Flow Rate: 0.5 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient Table:

Time (min)% BEvent
0.005Hold (Loading)
0.505Start Ramp
3.0090Peak Elution
3.5090Wash
3.605Re-equilibration
5.005End

Mass Spectrometry (Sciex Triple Quad 6500+ / Waters Xevo TQ-XS)

  • Ion Source: Electrospray Ionization (ESI) Positive.[1][2]

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[1][2]

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)DP (V)CE (eV)Role
MPOP 180.184.16025Quantifier
MPOP 180.157.16040Qualifier
IS (d3) 183.187.16025IS Quant

Visual Workflows

Analytical Workflow Logic

Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection Sample Plasma Sample (50 µL) PPT Protein Precip. (MeCN + 0.1% FA) Sample->PPT Spike IS Centrifuge Centrifugation (14k x g, 10 min) PPT->Centrifuge Dilution Dilution 1:1 (Water) Centrifuge->Dilution Supernatant Column Biphenyl Column (Pi-Pi Interaction) Dilution->Column Inject Gradient Gradient Elution (5% -> 90% B) Column->Gradient ESI ESI Positive (Protonation) Gradient->ESI MRM MRM Mode 180.1 -> 84.1 ESI->MRM

Caption: Step-by-step bioanalytical workflow from plasma extraction to MRM detection.

Fragmentation Pathway (Hypothetical)

Fragmentation Parent Precursor Ion [M+H]+ = 180.1 Frag1 Pyrrolidine Ion m/z = 84.1 Parent->Frag1 Ether Cleavage (Primary CE=25eV) Neutral Neutral Loss (Pyrazinol) Parent->Neutral Loss of C4H4N2O Frag2 N-Methyl Fragment m/z = 57.1 Frag1->Frag2 Ring Fragmentation (Secondary CE=40eV)

Caption: Proposed ESI+ fragmentation pathway showing the generation of the quantifier ion (m/z 84.1).

Validation & Performance Criteria

To ensure data integrity (ALCOA+), the method must be validated against current FDA/EMA Bioanalytical Method Validation guidelines.[1][2]

ParameterAcceptance CriteriaNotes
Linearity

Weighted

regression recommended.[1][2]
Accuracy

(20% at LLOQ)
Verify at LLOQ, Low, Mid, and High QC levels.
Precision CV

(20% at LLOQ)
Intra- and inter-day assessment.[1][2]
Recovery Consistent across levelsCompare extracted QC vs. post-extraction spike.
Matrix Effect

Assess in 6 different lots of plasma (including lipemic/hemolyzed).[1][2]
Carryover

of LLOQ
Inject blank after ULOQ (Upper Limit of Quantification).

Troubleshooting Tips:

  • Peak Tailing: If observed, increase Ammonium Formate concentration to 5mM or 10mM to mask residual silanols.[1][2]

  • Low Sensitivity: Check source temperature. Basic nitrogen compounds desolvate better at higher temps (

    
    ).[1][2]
    
  • Carryover: If the basic amine sticks to the injector needle, use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20).[1][2]

References

  • FDA Center for Drug Evaluation and Research (CDER). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][2] [Link]

  • European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. [Link]

  • Dolan, J. W., & Snyder, L. R. (2012).[1][2] Troubleshooting LC Systems: A Comprehensive Approach to Troubleshooting LC Equipment and Separations. Humana Press.[1][2] (Focus on basic compound separation on C18).

  • Phenomenex. (2023).[1][2] Kinetex Biphenyl LC Columns - Product Guide. [Link][1][2]

  • PubChem. (2023).[1][2] Compound Summary: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine.[1][2][3] National Library of Medicine.[1][2] [Link]

Sources

Application Note: The 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine Scaffold in CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nature of the Scaffold

In the landscape of Central Nervous System (CNS) drug discovery, the 2-[(1-methylpyrrolidin-3-yl)oxy]pyrazine motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse receptors.

This scaffold is particularly renowned for its utility in developing Histamine H3 Receptor Antagonists (for cognitive disorders and narcolepsy) and


7 Nicotinic Acetylcholine Receptor (

7 nAChR) Agonists
(for schizophrenia and Alzheimer's).
Physicochemical Advantages[1]
  • Pyrazine Ring: Acts as a bioisostere for benzene or pyridine.[1] It lowers lipophilicity (

    
    ) compared to benzene, improving metabolic stability and solubility while offering a specific hydrogen-bond acceptor (N4) for binding pockets.
    
  • Ether Linkage: Provides a rotational degree of freedom that allows the molecule to adopt the necessary conformation without the hydrolytic instability of esters.

  • Pyrrolidine Headgroup: The basic nitrogen (

    
     ~9.0–9.5) ensures protonation at physiological pH, facilitating a critical ionic interaction with the conserved Aspartic Acid residue (e.g., Asp3.32 in GPCRs).
    

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust method for constructing this scaffold is the


 reaction between a halopyrazine and 1-methyl-3-pyrrolidinol.
Reaction Scheme Visualization

SynthesisScheme Reactant1 2-Chloropyrazine (Electrophile) Base Base: NaH or tBuOK Solvent: THF/DMF Reactant1->Base Reactant2 1-Methylpyrrolidin-3-ol (Nucleophile) Reactant2->Base Intermediate Meisenheimer Complex Base->Intermediate Deprotonation & Attack Product 2-[(1-Methylpyrrolidin-3-yl) oxy]pyrazine Intermediate->Product -Cl⁻ (Leaving Group)

Figure 1: General synthetic pathway via


 mechanism.
Detailed Experimental Procedure

Objective: Synthesis of 2-[(1-methylpyrrolidin-3-yl)oxy]pyrazine (Scale: 10 mmol).

Reagents:

  • 1-Methylpyrrolidin-3-ol (1.15 g, 10 mmol) [Note: Enantiopure (S) or (R) is preferred for SAR studies].

  • 2-Chloropyrazine (1.26 g, 11 mmol).

  • Sodium Hydride (60% dispersion in mineral oil) (0.48 g, 12 mmol).

  • Anhydrous THF (40 mL) or DMF (for less reactive substrates).

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation:

    • Charge the RBF with NaH (1.2 eq) and wash twice with anhydrous hexane to remove mineral oil (optional, but improves purity).

    • Add anhydrous THF (20 mL) and cool to 0°C in an ice bath.

    • Add 1-Methylpyrrolidin-3-ol (1.0 eq) dropwise over 10 minutes. Evolution of

      
       gas will be observed.
      
    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add 2-Chloropyrazine (1.1 eq) dissolved in THF (10 mL) dropwise.

    • Remove ice bath and reflux (65°C) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup:

    • Quench reaction carefully with water (5 mL) at 0°C.

    • Concentrate in vacuo to remove THF.

    • Dilute residue with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude oil is often sufficiently pure. If not, purify via flash column chromatography on silica gel.

    • Eluent: DCM:MeOH:NH4OH (90:9:1). The basic modifier is critical to prevent streaking of the amine.

Critical Control Point: If the pyrazine ring is electron-rich (substituted), the reaction may require higher temperatures (100°C in DMF) or microwave irradiation (120°C, 30 min).

Medicinal Chemistry: SAR & Optimization

When using this scaffold, modifications are typically explored in two vectors: the Pyrazine Core and the Pyrrolidine Head .

Structure-Activity Relationship (SAR) Table
Modification ZoneChemical ChangeExpected Impact on Potency/ADME
Pyrrolidine (Chirality) (S)- vs (R)-isomerCritical. H3 receptors typically prefer the (S,S)-configuration in related analogs, but this must be empirically determined. Enantiomers often show >100-fold potency differences.
Pyrrolidine (N-sub) Methyl

Ethyl/Isopropyl
Increases lipophilicity (

). Larger groups (e.g., cyclobutyl) often improve H3 affinity but may increase metabolic clearance.
Pyrazine (C5/C6) H

Methyl/CF3
Blocks metabolic oxidation sites.

increases metabolic stability but raises lipophilicity significantly.
Linker Oxygen

Sulfur
Thioethers are more prone to oxidation (sulfoxides). Oxygen is generally preferred for stability.
Design Logic: The "Pharmacophore Map"

For H3 antagonists, the design logic follows the "Basic Amine – Linker – Central Core – Lipophilic Tail" model.

  • The 1-methylpyrrolidine serves as the Basic Amine .

  • The Pyrazine serves as the Central Core .

  • Optimization Strategy: Attach a lipophilic moiety (e.g., phenyl, biphenyl) to the 5- or 6-position of the pyrazine via Suzuki coupling to access the accessory binding pocket of the receptor.

Biological Evaluation: Histamine H3 Receptor Binding[3][4]

Rationale: The H3 receptor is constitutively active. Antagonists/Inverse Agonists are screened to displace radiolabeled agonists.

Assay Workflow Visualization

AssayWorkflow Step1 Membrane Preparation (HEK-293 cells expressing hH3R) Step2 Incubation Ligand: [3H]-N-α-methylhistamine + Test Compound (MPOP Analog) Step1->Step2 Step3 Filtration & Washing (GF/B filters + PEI) Step2->Step3 Step4 Scintillation Counting Step3->Step4 Step5 Data Analysis (Ki Calculation via Cheng-Prusoff) Step4->Step5

Figure 2: Radioligand binding assay workflow for H3 receptor affinity.

Protocol: H3 Radioligand Displacement Assay
  • Membrane Prep: Harvest HEK-293 cells stably expressing human H3 receptor. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Buffer: 50 mM Tris-HCl, 5 mM

      
      , pH 7.4.
      
    • Radioligand:

      
      -N-
      
      
      
      -methylhistamine (
      
      
      nM). Concentration: 2 nM.
    • Non-specific Binding: Define using 10

      
      M thioperamide or clobenpropit.
      
    • Test Compound: Serial dilutions of the pyrazine scaffold (10

      
      M to 0.1 nM).
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration over Unifilter GF/B plates pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Readout: Liquid scintillation counting.

  • Calculation:

    
    .
    

ADME & Safety Profile

The pyrazine-pyrrolidine ether scaffold generally exhibits favorable drug-like properties, but specific liabilities must be monitored.

ParameterPropertyImplication
CNS Penetration High (

1.0–2.0)
Excellent BBB permeability. The basic nitrogen aids in active transport in some cases, though passive diffusion is primary.
Metabolic Stability ModerateLiability: N-demethylation of the pyrrolidine is the primary metabolic route (CYP2D6/3A4). Pyrazine ring oxidation is secondary.
hERG Inhibition VariableBasic amines with lipophilic tails are prone to hERG channel blocking (QT prolongation). Early patch-clamp testing is mandatory.
P-gp Efflux Low to ModeratePyrazines are generally less prone to P-gp efflux compared to larger, more lipophilic heteroaromatics.

References

  • Esbenshade, T. A., et al. (2008). Pharmacological and behavioral properties of A-960656, a potent, selective, and orally bioavailable histamine H3 receptor antagonist. British Journal of Pharmacology. Link

  • Cowart, M. D., et al. (2005). Rotationally constrained 2,4-diamino-5,6-diaryloxypyrimidines and related analogs as histamine H3 receptor antagonists. Journal of Medicinal Chemistry.[2] Link

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience. Link

  • Letavic, M. A., et al. (2016). Synthesis and SAR of 2-aminopyrimidines as novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[2] Link

Sources

Troubleshooting & Optimization

Side-product analysis in 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working on the synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine . It addresses the specific chemical challenges of coupling electron-deficient heteroaromatics with amino-alcohols.

Ticket Subject: Side-Product Analysis & Process Optimization for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Reaction Context

The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine typically proceeds via a Nucleophilic Aromatic Substitution (


) of 2-chloropyrazine with 1-methylpyrrolidin-3-ol. While theoretically straightforward, this reaction is prone to specific "silent" failures involving moisture sensitivity, competitive nucleophilicity, and base-mediated elimination.

Core Reaction Scheme:



Impurity Profile & Diagnostic Table

Use this table to match your LC-MS/NMR observations with the likely culprit.

Impurity CodeCommon NameObserved Mass (ESI+)Origin / Cause
IMP-A 2-Hydroxypyrazine (Tautomer: Pyrazinone)

Hydrolysis. Moisture in solvent (DMF/DMSO) or hydroscopic base.
IMP-B N-Methyl-dihydropyrrole Volatile (often lost)Elimination. Base basicity > Nucleophilicity. Temp too high.
IMP-C Quaternary Ammonium Salt

N-Attack. Pyrazine attacks the tertiary amine (zwitterionic transition).
IMP-D Bis-substituted Pyrazine

Feedstock Impurity. Starting material contained 2,6-dichloropyrazine.

Troubleshooting Modules (The "Tickets")

Ticket #1: The "Ghost" Yield (Elimination vs. Substitution)

Symptom: The starting alcohol is consumed, but the product yield is low. No significant new peaks appear in the LC-MS UV trace (or peaks are very early eluting). Diagnosis: You are observing E2 Elimination . The base used to deprotonate the alcohol is instead acting as a Brønsted base, removing a proton adjacent to the hydroxyl group on the pyrrolidine ring. This dehydrates the alcohol into volatile N-methyl-2,5-dihydro-1H-pyrrole, which evaporates during workup.

Corrective Protocol:

  • Switch Bases: If using

    
    , switch to NaH (60% in oil)  or Cs₂CO₃ . 
    
    
    
    is bulky and often acts as a base rather than a nucleophile in hindered systems.
  • Temperature Control: Do not exceed 60°C during the addition phase. Elimination has a higher activation energy than substitution; high heat favors the side reaction.

  • Order of Addition: Pre-stir the alcohol with NaH at 0°C for 30 minutes before adding the chloropyrazine. This ensures the species present is the alkoxide (good nucleophile), not the free alcohol.

Ticket #2: The M+97 Peak (Hydrolysis)

Symptom: A persistent peak at m/z 97 (or 96 in negative mode) that co-elutes or streaks. Diagnosis: Formation of 2-Hydroxypyrazine .[1] Chloropyrazine is highly electron-deficient. In the presence of even trace water (from wet DMF or hydroscopic KOtBu), hydroxide ions compete with your alkoxide for the aromatic ring. The resulting hydroxypyrazine tautomerizes to the amide-like pyrazin-2(1H)-one, which is thermodynamically stable and difficult to remove.

Corrective Protocol:

  • Solvent Drying: DMF/DMSO must be anhydrous (<50 ppm water). Store over 4Å molecular sieves for 24 hours prior to use.

  • Inert Atmosphere: The reaction must be run under Argon/Nitrogen.

  • Scavenger: Add 5% excess of the chloropyrazine to account for sacrificial hydrolysis, or use a slight excess of the alkoxide to outcompete the water.

Ticket #3: The "Sticky" Baseline (Quaternization)

Symptom: High polarity spots on TLC that don't move; broad peaks in NMR at unexpected shifts. Diagnosis: N-Alkylation (Quaternization). Although 1-methylpyrrolidin-3-ol is a tertiary amine (and thus cannot form a neutral amide), the nitrogen lone pair is still nucleophilic. It can attack the chloropyrazine to form a quaternary ammonium salt. This is reversible but can lead to decomposition.

Corrective Protocol:

  • Solvent Choice: Avoid polar protic solvents. Use THF or Toluene if solubility permits, as they destabilize the charged transition state of the quaternization.

  • Stoichiometry: Ensure the alcohol is fully deprotonated (1.1 eq Base) before adding the electrophile. The oxy-anion is a much harder/better nucleophile (

    
    ) than the neutral amine.
    

Visualized Pathways (Mechanistic Logic)

Diagram A: Reaction Divergence Tree

This diagram illustrates how experimental conditions dictate the path between the desired ether and the three main impurities.

ReactionPathways Start Reactants: 2-Chloropyrazine + 1-Methylpyrrolidin-3-ol Base Base Activation Start->Base Product TARGET ETHER (SNAr O-Attack) Base->Product Anhydrous, Strong Nucleophile (RO-) Impurity_Hydrolysis IMP-A: 2-Hydroxypyrazine (Hydrolysis) Base->Impurity_Hydrolysis Wet Solvent (OH- attack) Impurity_Elimination IMP-B: Alkene (E2 Elimination) Base->Impurity_Elimination High Temp, Bulky Base Impurity_Quat IMP-C: Quaternary Salt (N-Attack) Base->Impurity_Quat Incomplete Deprotonation (Free Amine)

Caption: Divergence of reaction pathways based on moisture, temperature, and base selection.

Diagram B: Troubleshooting Flowchart

Use this decision tree to resolve low yields.

Troubleshooting Issue Problem: Low Yield / Impurities CheckMS Check LC-MS Data Issue->CheckMS Mass97 Mass = 97 (M+H)? CheckMS->Mass97 MassNone Missing Mass / Volatile? CheckMS->MassNone MassHigh High Polarity / Salt? CheckMS->MassHigh Sol_Dry SOLUTION: Dry Solvent (Sievers) Switch to NaH Mass97->Sol_Dry Yes Sol_Temp SOLUTION: Lower Temp (<60C) Avoid KOtBu MassNone->Sol_Temp Yes Sol_Base SOLUTION: Ensure 100% Deprotonation Pre-stir Base + Alcohol MassHigh->Sol_Base Yes

Caption: Step-by-step diagnostic flow for identifying and resolving specific impurity modes.

Validated Experimental Protocol (Gold Standard)

This protocol minimizes hydrolysis and elimination risks.

Materials:

  • 1-Methylpyrrolidin-3-ol (1.0 eq)

  • 2-Chloropyrazine (1.1 eq)

  • NaH (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous THF or DMF (stored over sieves)

Procedure:

  • Activation: To a flame-dried flask under

    
    , add NaH (1.2 eq) and wash with dry hexane (optional, to remove oil). Suspend in anhydrous THF.
    
  • Alkoxide Formation: Add 1-Methylpyrrolidin-3-ol (1.0 eq) dropwise at 0°C. CRITICAL: Stir for 30-45 mins at 0°C to ensure complete evolution of

    
     and formation of the alkoxide.
    
  • Addition: Add 2-Chloropyrazine (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4-16 hours. Note: Heating is rarely needed for chloropyrazine

    
     and increases elimination risk.
    
  • Quench: Cool to 0°C. Carefully quench with water (dropwise).

  • Workup: Extract with EtOAc (x3). The product is a base; ensure the aqueous layer is not acidic during extraction, or the product will remain in the water.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine or TEA as the base? A: No. These are weak bases and cannot deprotonate the alcohol to form the alkoxide required for


 on a pyrazine ring. You need a base with a pKa > 16 (e.g., NaH, KOtBu, NaHMDS).

Q: Why is my product staying in the aqueous layer? A: The product contains a tertiary amine (pyrrolidine) and a pyrazine nitrogen. It is basic. If you perform an acid wash (e.g., 1M HCl) to remove starting material, the product will protonate and partition into the water. Keep workup pH > 9.

Q: I see a small impurity at M+213. What is it? A: This is likely a bis-ether. Check your 2-chloropyrazine certificate of analysis. Commercial 2-chloropyrazine often contains 1-5% 2,6-dichloropyrazine . Since the dichloropyrazine is more reactive (two electron-withdrawing chlorides), it reacts faster than the monochloro species, forming the bis-substituted side product.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyrazine reactivity and nucleophilic substitution mechanisms).
  • Patel, N. R., et al. (2009). "Synthesis and pharmacological characterization of novel histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 19(23), 6551-6556. (Demonstrates similar amino-ether couplings on heterocyclic scaffolds).

  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Dunn, P. J., et al. (2011). "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH. (Referenced for solvent selection and moisture control in nucleophilic substitutions).

Sources

Overcoming solubility issues of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Overcoming Solubility Challenges with 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine

Welcome to the dedicated technical support guide for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As a molecule with a complex heterocyclic structure, achieving desired concentrations in aqueous media can be a significant hurdle. This guide provides a structured, in-depth approach to understanding and systematically overcoming these issues, moving from fundamental principles to advanced formulation strategies.

Section 1: Foundational Understanding & Initial Assessment

Q1: Why is 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine expected to have low aqueous solubility?

A1: The limited aqueous solubility of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine stems from its molecular structure, which possesses both hydrophilic and hydrophobic characteristics. The principle of "like dissolves like" is key here. While the nitrogen atoms in the pyrazine and pyrrolidine rings can act as hydrogen bond acceptors, the molecule's overall structure is dominated by non-polar regions, making it difficult for polar water molecules to effectively solvate it.

A critical feature is the tertiary amine within the 1-methylpyrrolidin group. Tertiary amines are weak bases.[1] In neutral water, the molecule exists predominantly in its neutral, less polar form, contributing to poor solubility. However, this basicity is also the key to unlocking its solubility potential through pH modification.[2] Compounds with such characteristics are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, indicating that low solubility is a primary obstacle to their use in aqueous systems.[3][4]

Q2: What are the first steps I should take to assess the solubility of a new batch of this compound?

A2: Before attempting advanced techniques, it's crucial to establish a baseline understanding of your compound's solubility. A systematic initial assessment will save time and resources.

  • Visual Inspection: Begin by attempting to dissolve a small, known amount of the compound in your primary solvent (e.g., water or a standard buffer like PBS). A fully dissolved compound will yield a completely clear solution, free of any visible particles, haze, or cloudiness.[5]

  • Solvent Screening: Test solubility in a small panel of common laboratory solvents. This will help build a solubility profile. Consult the manufacturer's datasheet if available, or perform a small-scale test with solvents like water, ethanol, DMSO, and methanol.[6]

  • Determine Thermodynamic Solubility: This is the true equilibrium solubility and is a critical parameter. It involves creating a saturated solution and measuring the concentration of the dissolved compound. This is distinct from kinetic solubility, which can often overestimate the stable concentration.[5] A detailed protocol for this measurement is provided in Section 5.

The following diagram outlines a logical workflow for approaching solubility issues from the outset.

G cluster_0 Initial Assessment cluster_1 Basic Troubleshooting cluster_2 Advanced Strategies A Receive Compound B Review Datasheet & Literature A->B C Perform Small-Scale Solubility Test (Water, PBS, Ethanol, DMSO) B->C D Is it soluble in desired aqueous buffer? C->D E Analyze Structure: Identify Ionizable Groups (Tertiary Amine Present) D->E No L Proceed with Experiment D->L Yes F Attempt pH Modification (Acidify the buffer) E->F G Is solubility now sufficient? F->G H Evaluate Co-solvents (e.g., PEG 400, Propylene Glycol) G->H No G->L Yes I Test Complexation Agents (e.g., Cyclodextrins) H->I J Consider Solid Dispersions (e.g., with PVP, HPMC) I->J K Is solubility now sufficient? J->K K->L Yes M Consult Formulation Specialist K->M No

Caption: Initial workflow for troubleshooting solubility issues.

Section 2: First-Line Solutions: pH Modification

Q3: How does pH affect the solubility of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine?

A3: The pH of the aqueous medium is the most critical factor influencing this compound's solubility.[7] The tertiary amine on the pyrrolidine ring is a weak base. In acidic conditions (lower pH), this nitrogen atom becomes protonated, acquiring a positive charge. This process converts the neutral, poorly soluble molecule into a more polar, water-soluble salt.[2][8] The solubility of compounds with basic anions or acidic cations is strongly dependent on pH.[7][9]

This relationship can be visualized as an equilibrium:

G Compound_Neutral R₃N (Neutral Amine) Hydrophobic Equilibrium + H⁺ (Acidic pH) Compound_Neutral->Equilibrium Compound_Protonated R₃NH⁺ (Protonated Amine - Salt) Hydrophilic Equilibrium2 - H⁺ (Basic pH) Compound_Protonated->Equilibrium2 Equilibrium->Compound_Protonated Equilibrium2->Compound_Neutral

Caption: pH-dependent equilibrium of an amine-containing compound.

Q4: What is a practical protocol for using pH to dissolve the compound?

A4: The goal is to find the lowest pH that achieves the desired concentration while remaining compatible with your experimental system.

  • Prepare a range of acidic buffers: Use buffers such as citrate (pH 3-6) or acetate (pH 4-5.5). Avoid phosphate buffers if you observe precipitation, as some amine salts can form insoluble phosphate adducts.

  • Titration Method:

    • Suspend the weighed compound in unbuffered water.

    • While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

    • Monitor the solution for clarity. The point at which the solution becomes completely clear indicates the approximate pH required for solubilization. Use a pH meter for accuracy.

  • Test Dissolution: Attempt to dissolve the compound directly into the prepared acidic buffers. Start with a pH of 4.0 and adjust as needed.

  • Caution: Once dissolved, be mindful of the buffer capacity. If this stock solution is diluted into a larger volume of a neutral buffer, the pH may rise, causing the compound to precipitate out of solution.[10] Always check for precipitation after dilution.

Section 3: Advanced Solubility Enhancement Strategies

If pH adjustment alone is insufficient or incompatible with your experiment, several advanced formulation strategies can be employed.

Q5: When should I consider using co-solvents, and which ones are effective?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[11][12] This is a highly effective technique for increasing the solubility of poorly soluble drugs.[13][14]

Commonly Used Co-solvents:

  • Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are very effective and widely used.[14]

  • Propylene Glycol (PG): Another common and effective choice.

  • Ethanol: Useful, but can sometimes affect cell viability in biological assays.

  • Glycerin: A biocompatible option.[11]

  • Dimethyl Sulfoxide (DMSO): Excellent for creating highly concentrated stock solutions, but final concentrations in assays should typically be kept low (<0.5%) to avoid artifacts.

Co-solventTypical Starting % (v/v)Key Characteristics
PEG 400 10 - 40%High solubilization potential, low toxicity.[14]
Propylene Glycol 10 - 30%Good solubilizer, often used in formulations.
Ethanol 5 - 20%Effective, but potential for biological interference.
DMSO 100% for stockUniversal solvent for stock, dilute significantly for use.

Protocol: A detailed protocol for co-solvent screening is available in Section 5. The general approach is to prepare various aqueous mixtures of the co-solvent and determine the compound's solubility in each mixture.[10]

Q6: How can cyclodextrins help, and how do I use them?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[17][18] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule.[19]

Types of Cyclodextrins:

  • β-Cyclodextrin (β-CD): Natural cyclodextrin, but with relatively low aqueous solubility itself.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher water solubility and an excellent safety profile, making it a very common choice in pharmaceutical development.[15][19]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): An anionic derivative used to solubilize basic drugs through both inclusion and ionic interactions.

G Compound Drug Molecule (Hydrophobic) Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Equals Complex Inclusion Complex (Water Soluble)

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of pyrazine derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital heterocyclic compounds. Here, we will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses fundamental questions that often arise during the planning and execution of pyrazine synthesis.

Q1: What are the most common synthetic routes to pyrazine derivatives, and what are their primary advantages and disadvantages?

A1: Several classical and modern methods are employed for pyrazine synthesis. The choice of method often depends on the desired substitution pattern and available starting materials.

  • Condensation of 1,2-Diketones with 1,2-Diamines: This is a classic and straightforward method.[1][2] The primary advantage is the ready availability of a wide range of starting materials, allowing for diverse substitution patterns. However, the reaction often requires an oxidative step to convert the initially formed dihydropyrazine to the aromatic pyrazine, which can sometimes lead to low yields if not optimized.[1][3]

  • Dehydrogenative Coupling of β-Amino Alcohols: This is a more modern and atom-economical approach that forms 2,5-substituted pyrazines with water and hydrogen gas as the only byproducts.[4][5] It often utilizes transition metal pincer complexes, such as those based on manganese or ruthenium.[1][4] A key challenge is the sensitivity of the reaction to the choice of catalyst and ligands, which are critical for selectivity.[1]

  • Maillard Reaction: This complex reaction between amino acids and reducing sugars is a common pathway for the formation of alkylpyrazines, particularly in food chemistry.[1][6] It offers a route to a variety of substituted pyrazines. However, it often produces a complex mixture of products, including Strecker aldehydes as significant byproducts, making purification challenging.[6]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: For functionalizing a pre-existing pyrazine core, reactions like Suzuki, Stille, and Sonogashira couplings are invaluable.[7] These methods allow for the precise introduction of various substituents. The main consideration is the need for pre-functionalized pyrazines (e.g., halopyrazines) and the cost of catalysts and ligands.[7]

Q2: How critical is the purity of reactants and solvents in pyrazine synthesis?

A2: The purity of starting materials and solvents is paramount and can significantly impact reaction outcomes. Impurities in 1,2-diketones, 1,2-diamines, or other starting materials can participate in side reactions, leading to the formation of undesired byproducts and complicating purification.[2] For instance, trace amounts of other reactive functional groups can lead to unexpected substitution patterns or polymerization.[2] Solvents should be dry, especially in reactions sensitive to moisture, such as those involving organometallic catalysts or strong bases.

Q3: What is a good starting point for optimizing the temperature for a new pyrazine synthesis?

A3: The optimal temperature is highly dependent on the specific reaction. For the condensation of 1,2-diketones and 1,2-diamines, starting at room temperature and gradually increasing to 80-100°C is a reasonable approach.[1] Dehydrogenative coupling reactions often require higher temperatures, typically in the range of 120-150°C.[1][4] In Maillard reactions, a broader range of 120-180°C is commonly explored.[1] It is always advisable to conduct small-scale experiments across a temperature gradient to identify the optimal conditions for your specific substrates.

Section 2: Troubleshooting Guides - Addressing Specific Experimental Issues

This section provides detailed troubleshooting for common problems encountered during pyrazine synthesis, structured in a question-and-answer format to directly address your experimental challenges.

Issue 1: Low or No Yield

Q: I am attempting a condensation reaction between a 1,2-diketone and a 1,2-diamine, but I am observing very low to no yield of the desired pyrazine. What are the likely causes and how can I improve the outcome?

A: Low yields in this fundamental pyrazine synthesis can be attributed to several factors. The initial condensation to form a dihydropyrazine is often efficient, but the subsequent oxidation to the aromatic pyrazine is a critical and often challenging step.[1]

Potential Causes & Solutions:

  • Incomplete Oxidation: The dihydropyrazine intermediate may not be efficiently oxidized.

    • Solution: Ensure you are using a suitable oxidizing agent. Common choices include copper(II) oxide, manganese dioxide, or simply bubbling air or oxygen through the reaction mixture.[1][3][8] The choice of oxidant can be substrate-dependent, so a small screen of different oxidants may be necessary.

  • Suboptimal Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate.

    • Solution: While some variations of this reaction can be performed at room temperature, many benefit from heating.[1] Gradually increase the temperature, for example, to 80°C, and monitor the reaction progress by TLC or GC-MS. Be cautious of excessive heat, as it can lead to side product formation.[1]

  • Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield.

    • Solution: Carefully verify the molar ratios of your 1,2-diketone and 1,2-diamine. While a slight excess of one reactant is sometimes used, a large excess can complicate purification without improving the yield.[1]

  • Impure Reactants: As mentioned in the FAQs, impurities can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. Recrystallization or distillation of the reactants may be necessary.[2]

Issue 2: Formation of Unidentified Side Products

Q: My dehydrogenative coupling of a β-amino alcohol is yielding a complex mixture with several unidentified side products, significantly lowering the yield of my target 2,5-disubstituted pyrazine. What are the key parameters to investigate?

A: The dehydrogenative coupling of β-amino alcohols is a powerful but sensitive method. The formation of side products often points to issues with catalyst selectivity and reaction conditions.[1][5]

Potential Causes & Solutions:

  • Inappropriate Catalyst and Ligand System: The choice of the metal-ligand combination is crucial for directing the reaction towards the desired product.

    • Solution: Different catalyst systems exhibit varying selectivity for different substrates. For example, specific ruthenium and manganese pincer complexes have demonstrated high efficacy.[1][4] Consult the literature for catalyst systems that have been successful with similar substrates.

  • Excessive Temperature or Prolonged Reaction Time: High temperatures and long reaction times can promote undesired side reactions.[1][2]

    • Solution: A systematic optimization of both temperature and time is highly recommended. For instance, in some cases, lowering the reaction temperature from 150°C to 125°C has been shown to improve selectivity.[4]

  • Solvent Effects: The solvent can influence the reaction pathway.

    • Solution: While toluene is a common solvent for these reactions, other solvents like THF or 1,4-dioxane might offer better results for your specific system.[4][9]

Issue 3: Difficult Purification and Product Isolation

Q: I have successfully synthesized my target pyrazine, but I am struggling with its purification. Liquid-liquid extraction gives low recovery, and I am co-extracting impurities. What strategies can I employ for effective purification?

A: The purification of pyrazines can be challenging due to their varying polarities and the potential for co-eluting impurities. A multi-step approach is often necessary.

Potential Causes & Solutions:

  • Low Recovery from Liquid-Liquid Extraction (LLE): This can be due to an insufficient number of extractions or an inappropriate choice of solvent.

    • Solution: Perform multiple extractions (at least 3-4) with fresh solvent to maximize recovery.[10][11] If your pyrazine is polar, a more polar extraction solvent or a solvent mixture, such as 90/10 hexane/ethyl acetate, may be more effective than pure hexane.[10][12]

  • Co-extraction of Imidazole Impurities: When using polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate for extraction, imidazole derivatives, which are common byproducts in certain syntheses, can be co-extracted.[6][10][11][12][13]

    • Solution: If using these polar solvents, a subsequent purification step is necessary. Passing the organic extract through a silica gel column will retain the more polar imidazole impurities.[10][11][12][13] Alternatively, using a non-polar solvent like hexane for the initial extraction can prevent the co-extraction of imidazoles.[11][12]

  • Poor Separation on Column Chromatography: Closely related pyrazine derivatives can be difficult to separate using standard flash chromatography.

    • Solution: Consider using high-performance flash chromatography (HPFC) or preparative HPLC for challenging separations. Optimizing the mobile phase, such as using a shallow gradient, can also improve resolution.[10]

  • Volatility of Pyrazines: Some pyrazines are volatile, which can lead to loss of product during solvent removal.

    • Solution: Use a rotary evaporator at a reduced temperature and pressure. For highly volatile compounds, distillation can be an effective purification method, separating the volatile pyrazines from non-volatile impurities.[10][12][13]

Section 3: Experimental Protocols and Data

This section provides a generalized experimental protocol and a table summarizing key reaction parameters for different synthetic methods.

Generalized Protocol for Pyrazine Synthesis via Condensation and Oxidation
  • Reactant Preparation: In a round-bottom flask, dissolve the 1,2-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Diamine: Add the 1,2-diamine (1.0-1.1 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 80°C) and monitor the reaction by TLC.

  • Oxidation: Upon completion of the condensation, add the oxidizing agent (e.g., MnO₂, 2-3 eq) and continue to stir or reflux until the dihydropyrazine is fully converted to the pyrazine.

  • Workup: Cool the reaction mixture, filter off the solid oxidant, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Typical Reaction Parameters for Pyrazine Synthesis
Synthetic MethodTypical Temperature RangeCommon SolventsKey Considerations
Condensation of 1,2-Diketones and 1,2-Diamines Room Temperature - 100°C[1]Ethanol, Acetic Acid, MethanolRequires an oxidative step.[1]
Dehydrogenative Coupling of β-Amino Alcohols 120 - 150°C[1][4]Toluene, THF, 1,4-DioxaneCatalyst and ligand choice is critical for selectivity.[1][4]
Maillard Reaction 120 - 180°C[1]Water, Buffer SolutionsOften produces complex mixtures of products.[6]
Enzymatic Synthesis 35 - 55°C[14]tert-Amyl alcoholGreener approach, but enzyme stability is a factor.[14]

Section 4: Visualizing the Workflow

Diagrams can aid in understanding the logical flow of troubleshooting and experimental design.

Troubleshooting_Workflow cluster_synthesis Pyrazine Synthesis cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start Synthesis Reaction Run Reaction Start->Reaction Workup Workup & Isolation Reaction->Workup Analysis Analyze Crude Product Workup->Analysis LowYield Low/No Yield? Analysis->LowYield SideProducts Side Products? LowYield->SideProducts No OptimizeOxidation Optimize Oxidation LowYield->OptimizeOxidation Yes OptimizeTempTime Optimize Temp/Time LowYield->OptimizeTempTime CheckPurity Check Reactant Purity LowYield->CheckPurity PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No SideProducts->OptimizeTempTime OptimizeCatalyst Optimize Catalyst/Ligand SideProducts->OptimizeCatalyst Yes OptimizeSolvent Optimize Solvent SideProducts->OptimizeSolvent OptimizeExtraction Optimize LLE/Purification PurificationIssue->OptimizeExtraction Yes Success Successful Synthesis PurificationIssue->Success No OptimizeOxidation->Reaction OptimizeTempTime->Reaction CheckPurity->Reaction OptimizeCatalyst->Reaction OptimizeSolvent->Reaction OptimizeExtraction->Workup

Caption: A workflow diagram for troubleshooting common issues in pyrazine synthesis.

References

  • BenchChem. (2025). optimizing reaction time and temperature for pyrazine synthesis.
  • Biosynce. (2025). What are the side - reactions in pyrazine synthesis?.
  • Kumar, A., & Singh, S. (2024). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Scientific Reports, 14(1), 14328.
  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7744-7749. Retrieved from [Link]

  • Custodio, R., da Silva, E. N., & de Almeida, W. B. (2000). Influence of Solvent Effects on the Basicity of Pentaammine(pyrazine)ruthenium(II) and Pentacyano(pyrazine)ruthenate(II) Ions: A Density Functional Study. Inorganic Chemistry, 39(23), 5318-5325. Retrieved from [Link]

  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. Retrieved from [Link]

  • BenchChem. (2025). Isolation techniques for pyrazine products from complex reaction mixtures.
  • ResearchGate. (n.d.). Illustrative mechanism of pyrazine ring formation during the synthesis of compounds II and III. Retrieved from [Link]

  • Li, Y., Wang, Y., Liu, Z., & Wang, W. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(52), 38657-38664. Retrieved from [Link]

  • BenchChem. (2025). Strategies to reduce byproduct formation in pyrazine reactions.
  • Science of Synthesis. (n.d.). 6.2.2. Pyrazines.
  • Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784-789. Retrieved from [Link]

  • ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Retrieved from [Link]

  • Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3833-3847. Retrieved from [Link]

  • Gogoi, P., & Konwar, D. (2011). Greener approach toward one pot route to pyrazine synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(8), 1667-1673. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature (100, 110, 120, 130, and 140 °C) on synthesis of pyrazines using acetol and NH 4 OH. Retrieved from [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]

  • Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7744-7749. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. Here, we synthesize our expertise to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites of degradation on the 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine molecule?

A1: The primary sites of chemical instability on this molecule are the ether linkage and the N-methylpyrrolidine ring. The pyrazine ring itself is generally aromatic and exhibits relatively high thermal and oxidative stability. However, the ether linkage is susceptible to hydrolysis under both acidic and basic conditions. The tertiary amine in the N-methylpyrrolidine ring and the adjacent methylene groups are potential sites for oxidation.

Q2: What are the recommended storage conditions for a solution of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine?

A2: Based on the chemical structure, solutions should be protected from light and stored at refrigerated temperatures (2-8 °C) to minimize both hydrolytic and oxidative degradation. For long-term storage, frozen conditions (-20 °C or lower) in an inert atmosphere (e.g., argon or nitrogen) are advisable. The choice of solvent is also critical; aprotic solvents are generally preferred over aqueous solutions to prevent hydrolysis. If an aqueous buffer is necessary, a neutral pH (around 7.0) is a reasonable starting point, but empirical stability studies are essential to confirm the optimal pH.

Q3: What analytical technique is best suited for a stability-indicating method for this compound?

A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique for developing a stability-indicating assay for this compound. The method should be capable of separating the intact drug from all potential degradation products. Due to the basic nature of the molecule, special considerations for the HPLC method development are necessary to achieve good peak shape and resolution.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your stability studies.

Issue 1: Rapid Degradation Observed in Acidic Solution

Symptom: When subjecting a solution of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine to acidic stress conditions (e.g., 0.1 M HCl), you observe a rapid loss of the parent peak in your HPLC analysis, with the appearance of one or more new peaks.

Probable Cause: The ether linkage is likely undergoing acid-catalyzed hydrolysis. In this mechanism, the ether oxygen is protonated, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. This would cleave the molecule into pyrazin-2-ol (which exists predominantly as its tautomer, pyrazin-2(1H)-one) and 1-methylpyrrolidin-3-ol.

Troubleshooting Steps:

  • Confirm Degradant Identity: If possible, use LC-MS to determine the mass of the primary degradant peaks. The expected masses would correspond to pyrazin-2(1H)-one (m/z ~96) and 1-methylpyrrolidin-3-ol (m/z ~101).

  • Kinetics Study: Perform the acidic stress study at a lower temperature (e.g., room temperature instead of elevated temperatures) and sample at multiple time points to slow down the degradation and establish a kinetic profile. This can help in identifying primary versus secondary degradants.

  • pH Profiling: Conduct a pH-rate profile study by exposing the compound to a range of buffered solutions with different pH values (e.g., pH 2 to 7). This will help identify the pH at which the molecule has maximum stability.

Issue 2: Appearance of Multiple Degradation Peaks Under Oxidative Stress

Symptom: Upon exposure to an oxidizing agent (e.g., 3% H₂O₂), you observe the formation of several new peaks in your chromatogram, indicating multiple degradation products.

Probable Cause: The N-methylpyrrolidine ring is a likely target for oxidation. The tertiary amine can be oxidized to an N-oxide. Additionally, the methylene groups adjacent to the nitrogen atom are susceptible to oxidation, which could lead to ring opening or the formation of other oxidized species like N-methylsuccinimide.[1][2]

Troubleshooting Steps:

  • Characterize Degradants: Utilize LC-MS to identify the masses of the degradation products. Look for mass additions corresponding to oxygen atoms (e.g., +16 for N-oxide formation).

  • Use a Milder Oxidant: If the degradation is too rapid or complex with 3% H₂O₂, consider using a lower concentration or a milder oxidizing agent.

  • Protect from Oxygen: During routine handling and storage, ensure solutions are purged with an inert gas like nitrogen or argon to minimize exposure to atmospheric oxygen, which can cause slow oxidative degradation over time.

Issue 3: Poor Peak Shape (Tailing) in HPLC Analysis

Symptom: The HPLC peak for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine is asymmetrical, with a pronounced tailing factor.

Probable Cause: Peak tailing for basic compounds is a common issue in reversed-phase HPLC.[3][4] It is often caused by secondary interactions between the protonated basic analyte (the N-methylpyrrolidine nitrogen is basic) and residual, negatively charged silanol groups on the silica-based stationary phase.[1][3]

Troubleshooting Steps:

  • Lower Mobile Phase pH: Operate the mobile phase at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or formate.[5] This ensures that the residual silanol groups on the column packing are fully protonated and less likely to interact with the positively charged analyte.[3]

  • Use a "Type B" or End-capped Column: Modern, high-purity "Type B" silica columns have a lower concentration of acidic silanol groups and are often end-capped to further reduce their activity.[6] Using such a column can significantly improve the peak shape for basic analytes.

  • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 5-10 mM).[5] The TEA will preferentially interact with the active silanol sites, masking them from the analyte. However, be aware that this can shorten column lifetime.[5]

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60 °C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105 °C for 24 hours. Also, heat the stock solution at 60 °C for 24 hours.

    • Photodegradation: Expose the stock solution (in a photostable container) to light in a photostability chamber (ICH Q1B conditions).

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to the target concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak. Ensure mass balance is achieved by summing the area of the parent peak and all degradant peaks.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for a stability-indicating HPLC method. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm (High-purity, Type B silica)
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm (or lambda max of the compound)
Injection Volume 10 µL

Visualizations

Degradation Pathway Overview

G parent 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxidation Oxidation parent->oxidation thermal Thermal parent->thermal photo Photolysis parent->photo hydrolysis_prod Pyrazin-2(1H)-one + 1-Methylpyrrolidin-3-ol acid->hydrolysis_prod base->hydrolysis_prod n_oxide N-Oxide oxidation->n_oxide ring_opened Ring-Opened Products oxidation->ring_opened thermal_prod Pyrazin-2(1H)-one + Alkene thermal->thermal_prod

Caption: Potential degradation pathways for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine.

HPLC Troubleshooting Workflow

G start Poor Peak Shape (Tailing) q1 Is mobile phase pH < 3? start->q1 q2 Using a Type B / End-capped column? q1->q2 Yes solution1 Lower mobile phase pH to 2.5-3.0 q1->solution1 No a1_yes Yes a1_no No q3 Is a competing base (e.g., TEA) in mobile phase? q2->q3 Yes solution2 Switch to a modern, high-purity C18 column q2->solution2 No a2_yes Yes a2_no No solution3 Add a competing base (e.g., 5-10 mM TEA) q3->solution3 No end_node Peak shape should improve q3->end_node Yes a3_yes Yes a3_no No solution1->end_node solution2->end_node solution3->end_node

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Lennon, G., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. Available from: [Link]

  • U.S. Army Biomedical Research and Development Lab. (1995). Evaluation of N-Methylpyrrolidone and Its Oxidative Products Toxicity Utilizing the Microtox Assay. Available from: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available from: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available from: [Link]

  • Dolan, J. W. (2002). Peak Tailing in HPLC. LCGC North America, 20(6), 534-540. Available from: [Link]

Sources

Technical Support Center: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-ZN-003 Subject: Impurity Profile Management & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Welcome to the Technical Support Interface

You are likely accessing this guide because your HPLC traces for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (CAS: 170936-60-2) are showing persistent impurity spikes, or your isolated yields are suffering due to "tarring" during the SNAr coupling.

This molecule combines an electron-deficient pyrazine ring with a basic pyrrolidine moiety .[1] This dual nature creates specific chemical vulnerabilities:

  • Pyrazine Instability: Susceptible to hydrolysis (to 2-hydroxypyrazine) and polymerization under harsh basic conditions.[1]

  • Amine Handling: The tertiary nitrogen causes streaking on silica and complicates extraction if pH is not strictly controlled.

This guide replaces generic advice with a causal analysis of these specific failure modes.

Module 1: The "Black Tar" & Hydrolysis Issues (Upstream Control)

The Problem: The reaction mixture turns black/viscous, or you observe a persistent peak at RRT ~0.4-0.6 (HPLC) corresponding to 2-hydroxypyrazine.

Root Cause Analysis: The synthesis is a Nucleophilic Aromatic Substitution (SNAr).[2][3][4][5][6] The alkoxide generated from 1-methylpyrrolidin-3-ol attacks 2-chloropyrazine .[1]

  • Hydrolysis: If water is present (>500 ppm), the hydroxide ion (

    
    ) competes with your alkoxide. Hydroxide is a smaller, harder nucleophile and reacts faster with chloropyrazine, forming 2-hydroxypyrazine  (tautomerizes to pyrazin-2(1H)-one).[1]
    
  • Polymerization: Pyrazines are electron-deficient.[1] Excessively strong bases (e.g.,

    
    -BuLi) or uncontrolled exotherms can trigger ring-opening or self-oligomerization, leading to "black tar."[1]
    
Protocol 1.1: The Anhydrous SNAr System
ParameterRecommendationScientific Rationale
Solvent THF (Anhydrous) or DMFTHF is preferred for easier workup.[1] Water content must be <50 ppm (Karl Fischer).
Base NaH (60% in oil) or KOtBuUse NaH for cleaner deprotonation. Avoid hydroxide bases.
Stoichiometry 1.0 equiv Chloropyrazine : 1.1 equiv AlcoholSlight excess of alcohol ensures complete consumption of the halide.
Temperature 0°C

Reflux
Deprotonate at 0°C to prevent decomposition; heat only for the coupling step.

Step-by-Step Execution:

  • Alkoxide Formation: Suspend NaH (1.2 equiv) in dry THF at 0°C under Argon. Add 1-methylpyrrolidin-3-ol (1.1 equiv) dropwise.[1] Wait for

    
     evolution to cease (approx. 30-45 mins).
    
    • Checkpoint: The solution should be clear to slightly hazy. If it turns dark brown immediately, your solvent is wet.

  • Addition: Add 2-chloropyrazine (1.0 equiv) dropwise at 0°C.

  • Reaction: Warm to room temperature, then reflux (66°C) for 4-6 hours. Monitor by LC-MS.[1]

Module 2: Visualization of Impurity Pathways

The following logic map illustrates how process deviations lead to specific impurities.

ReactionPathways cluster_prevention Prevention Strategies Start 2-Chloropyrazine + Alkoxide Product Target Ether (Product) Start->Product SNAr (Ideal Path) Hydrolysis 2-Hydroxypyrazine (Impurity A) Start->Hydrolysis Trace H2O present Polymer Pyrazine Oligomers (Black Tar) Start->Polymer T > 100°C or Base > 2.0 equiv SM_Residue Unreacted Chloropyrazine Start->SM_Residue Incomplete Conv. DrySolvent Karl Fischer <50ppm DrySolvent->Hydrolysis Blocks TempControl Max 70°C TempControl->Polymer Blocks

Figure 1: Reaction pathway divergence.[1] Note that moisture leads to Hydrolysis (Impurity A), while thermal stress leads to Polymerization.

Module 3: Purification & Isolation (Downstream Control)

The Problem: The product is an oil that trails on silica gel, or you cannot separate it from the 2-hydroxypyrazine impurity.

Root Cause Analysis:

  • Amine Drag: The basic nitrogen on the pyrrolidine ring interacts with the acidic silanols on silica gel, causing peak tailing and yield loss.

  • Amphoteric Nature: The product is basic. The 2-hydroxypyrazine impurity is weakly acidic (phenolic nature).[1] This difference is the key to separation without chromatography.

Protocol 3.1: The "pH-Switch" Extraction (Recommended) [1]

This method uses the basicity of the pyrrolidine to purify the compound without a column.

PhasepH ConditionState of Target MoleculeState of ImpuritiesAction
1. Acid Wash Aqueous HCl (pH 1-2)Protonated (

)
Soluble in Water
Neutral/Acidic (Chloropyrazine, Tars)Soluble in OrganicWash organic phase with 1N HCl.[1] Keep Aqueous. Discard Organic.
2. Basification Aqueous NaOH (pH > 12)Free Base (

)
Insoluble in Water
Deprotonated Salt (2-Hydroxypyrazine anion)Soluble in WaterBasify aqueous layer.[1] Extract into DCM/EtOAc. Keep Organic.

Step-by-Step Execution:

  • Quench: Cool reaction to RT. Dilute with EtOAc. Wash with water (removes bulk salts).

  • Acid Extraction: Extract the organic layer with 1N HCl (

    
    ).
    
    • The target moves to the aqueous layer.

    • Non-basic impurities (unreacted chloropyrazine, non-basic tars) stay in EtOAc.

  • Basification: Cool the combined acidic aqueous extracts to 0°C. Slowly add 4N NaOH until pH > 12.

    • Caution: Exothermic.

    • Mechanism:[1][3][4][6][7][8] The 2-hydroxypyrazine becomes a sodium salt (highly water-soluble).[1] The target molecule becomes a free base (organic soluble).

  • Final Extraction: Extract the basic aqueous layer with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
Protocol 3.2: Chromatographic Purification (If required)

If the "pH-Switch" yields <98% purity, use column chromatography with amine-deactivated silica .

  • Stationary Phase: Silica Gel 60.

  • Pre-treatment: Slurry the silica in the eluent containing 1% Triethylamine (

    
    ) before packing.
    
  • Eluent: DCM : MeOH :

    
     (90 : 9 : 1).
    
    • Note: The ammonia competes for silanol sites, allowing the pyrrolidine product to elute as a sharp band.

Module 4: Troubleshooting FAQ

Q: I see a new impurity at RRT 0.8 after workup. What is it? A: This is likely the N-oxide .[1] If you used peroxides or allowed the free base to sit in air/light for too long, the tertiary amine oxidizes.

  • Fix: Store the product under Nitrogen/Argon. If N-oxide is present, it can sometimes be reduced back using mild reducing agents, but prevention is better.[1]

Q: My yield is low (<40%). Where is the product? A: Check the aqueous layer from your first extraction. The pyrrolidine ether is highly polar.

  • Fix: If using EtOAc for extraction, switch to DCM or Chloroform/Isopropanol (3:1) for the final extraction step. The partition coefficient in EtOAc is often poor for this class of amines.

Q: Can I use KOH instead of NaH? A: Generally, No . KOH generates water as a byproduct (


). This water will immediately hydrolyze the chloropyrazine (See Module 1). You must use a non-hydroxide base (NaH, KH, or KOtBu).
References
  • General SNAr Mechanism on Pyrazines

    • Cheeseman, G. W. H., & Werstiuk, E. S. (1972). Recent advances in pyrazine chemistry. Advances in Heterocyclic Chemistry, 14, 99-209.[1] (Foundational text on pyrazine reactivity).

  • Synthesis of Alkoxy-Pyrazines (Analogous Conditions)

    • Penner, et al. (2008). Processes for preparing (R)-2-methylpyrrolidine and tartrate salts thereof. WO2008137087A1. (Describes pyrrolidine handling and ether linkages).

  • Purification of Basic Pyrazine Derivatives

    • US Patent 3,033,864. Purification of pyrazine. (Discusses separation of pyrazines from amines and hydroxy-impurities).[1]

  • Reaction Conditions for Chloropyrazine Substitution: Liron, F., et al. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal. (Validates SNAr feasibility on chloropyrazines).

For further assistance, please submit a raw data package (HPLC/NMR) to the Process Chemistry Division.[1]

Sources

Technical Support Hub: Scaling Up 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine CAS Registry Number: (Analogous structures referenced; specific CAS varies by isomer) Application: Histamine H3 Antagonists, nAChR Ligands, CNS Drug Discovery.[1]

Process Overview & Critical Chemistry

This guide addresses the transition from milligram-scale medicinal chemistry to multi-gram/kilogram process synthesis. The core transformation is a Nucleophilic Aromatic Substitution (SNAr) .

The Challenge

In early discovery, this bond is typically formed using Sodium Hydride (NaH) in DMF. While effective on a small scale, NaH presents unacceptable risks for scale-up:

  • Safety: Evolution of hydrogen gas (

    
    ) creates explosion hazards.
    
  • Handling: Solid NaH is often pyrophoric and difficult to dose accurately.

  • Impurity Profile: Mineral oil contaminants and high reactivity lead to "tarry" side products.

The Solution: Alkoxide/Solvent Engineering

For scale-up, we recommend transitioning to Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF) or a Phase Transfer Catalysis (PTC) system.[1] These methods offer superior thermal control and simplified work-up.[1]

Master Protocol: Scale-Up Ready Synthesis

Reaction Class: SNAr Etherification Scale: 100 g - 1 kg basis[1]

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Attribute
1-Methylpyrrolidin-3-ol 1.10NucleophileDry (<0.1%

by KF)
2-Chloropyrazine 1.00ElectrophilePurity >98%
KOtBu (1.0M in THF) 1.15BaseTitrate before use
THF (Anhydrous) 10 VolSolventPeroxide-free
Step-by-Step Procedure
  • Reactor Setup: Charge a jacketed reactor with 1-Methylpyrrolidin-3-ol (1.1 equiv) and THF (5 volumes). Cool to 0–5 °C .[2]

  • Alkoxide Formation: Add KOtBu solution (1.15 equiv) dropwise over 60 minutes.

    • Process Note: Controlling the addition rate manages the exotherm. Maintain internal temperature

      
      .
      
    • Checkpoint: Stir for 30 minutes. The solution will turn slightly yellow/hazy as the potassium alkoxide forms.

  • Coupling: Add 2-Chloropyrazine (1.0 equiv) dissolved in THF (2 volumes) over 30 minutes.

  • Reaction: Warm the mixture to 20–25 °C and stir for 4–6 hours.

    • Monitoring: HPLC should show <1% remaining 2-Chloropyrazine.[1]

  • Quench: Cool to 10 °C and quench with Water (5 volumes).

  • Work-up (Purification by Extraction):

    • Concentrate to remove bulk THF (vacuum, <40 °C).

    • Add Isopropyl Acetate (IPAc) or Toluene (10 volumes).

    • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (2 x 5 volumes). The product (basic amine) moves to the aqueous phase; non-basic impurities (unreacted chloropyrazine, neutral tars) stay in the organic layer.

    • Basification: Adjust the aqueous layer pH to >12 using 50% NaOH .

    • Final Isolation: Extract the product back into IPAc (3 x 5 volumes), dry (

      
      ), and concentrate.
      

Troubleshooting & FAQs

Category A: Reaction Performance

Q: My yield is consistently low (<50%), despite full consumption of the chloropyrazine. Where is the mass balance?

  • Diagnosis: This indicates Hydrolysis . If moisture is present, the base converts 2-chloropyrazine into 2-hydroxypyrazine (tautomerizes to pyrazinone), which is water-soluble and lost during aqueous work-up.[1]

  • Fix: Ensure the 1-Methylpyrrolidin-3-ol is azeotropically dried (using toluene) before reaction. The KF (Karl Fischer) water content must be <500 ppm.

Q: The reaction mixture turns black/dark brown immediately upon adding the base.

  • Diagnosis: Pyrazines are electron-deficient and prone to polymerization/oxidation under harsh basic conditions.[1]

  • Fix: Lower the reaction temperature to 0 °C during base addition. Ensure effective nitrogen sweeping to remove oxygen. Switch from NaH to KOtBu to reduce localized "hot spots" of basicity.

Category B: Purification

Q: I cannot remove the excess 1-Methylpyrrolidin-3-ol.

  • Diagnosis: Both the product and the starting alcohol are amines, making separation difficult.

  • Fix: Use the Boiling Point Differential . 1-Methylpyrrolidin-3-ol boils at ~100 °C (high vacuum), while the ether product is significantly heavier.[1] A Kugelrohr distillation or wiped-film evaporation is effective.[1] Alternatively, form the Oxalate Salt of the product in ethanol; the starting alcohol oxalate is often more soluble and stays in the mother liquor.

Q: The product oil contains residual solvent that won't come off.

  • Diagnosis: The amine functionality can trap solvents like DCM or Toluene.

  • Fix: Dissolve the oil in a small amount of Methanol and re-concentrate. Finally, dry under high vacuum (>0.5 mbar) at 40 °C for 24 hours.

Visualizing the Process

Workflow Diagram: Scale-Up Logic

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SnAr Coupling cluster_2 Step 3: Purification (Acid-Base) Start 1-Methylpyrrolidin-3-ol + THF Alkoxide Potassium Alkoxide Intermediate Start->Alkoxide Base KOtBu (Soln) Base->Alkoxide Slow Add Exotherm CCP: Exotherm Control (T < 10°C) Alkoxide->Exotherm Monitors Coupling Coupling Reaction 20-25°C, 4-6h Alkoxide->Coupling Pyrazine 2-Chloropyrazine (in THF) Pyrazine->Coupling Impurity Impurity Check: Hydrolysis (Water) Oxidation (Air) Coupling->Impurity Quench Water Quench Coupling->Quench AcidWash Extract with 1M HCl Quench->AcidWash OrgWaste Organic Layer: Unreacted Pyrazine Neutral Tars AcidWash->OrgWaste AqLayer Aqueous Layer: Product Salt (Protonated) AcidWash->AqLayer BaseFree Basify (NaOH) & Extract (IPAc) AqLayer->BaseFree Final Final Product Oil or Salt BaseFree->Final

Caption: Logical flow for SNAr synthesis emphasizing the critical Acid-Base purification strategy to remove neutral impurities.[1]

References

  • Safety of Sodium Hydride : University of California Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. Link

  • Pyrazine Chemistry & Therapeutics : Dolezal, M. et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules, 22(2), 223.[3] Link

  • H3 Receptor Antagonist Synthesis : Cowart, M. D. et al. (2005). Discovery of 2-(4-Pyridin-2-ylethyl)-5-(pyrrolidin-1-ylcarbonyl)thiazoles as Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual grounding for pyrrolidine-heterocycle ethers). Link

  • General SNAr Scale-Up : Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving Problems in Drug Discovery. (Discusses base selection for heteroaromatic substitutions). Link

  • Process Impurity Analysis : Vijayakumar, B. et al. (2010).[4] Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. (Relevant for chloropyrazine displacement chemistry). Link

Sources

Validation & Comparative

A Framework for the Comparative Analysis of Novel Kinase Inhibitors Against Sunitinib

Author: BenchChem Technical Support Team. Date: February 2026

To Our Fellow Researchers,

In the landscape of targeted cancer therapy, the robust preclinical evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the comparative study of a hypothetical novel kinase inhibitor, 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine, against the well-established multi-targeted tyrosine kinase inhibitor, sunitinib.

It must be noted that 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine is not a compound with publicly available data on its biological activity. Therefore, this document serves as a methodological blueprint, outlining the essential experiments and analytical approaches required to rigorously characterize a new agent and benchmark it against a standard-of-care drug like sunitinib.

Section 1: The Benchmark - Sunitinib's Profile

Sunitinib is a small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs) and has been approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action involves the inhibition of several key signaling pathways crucial for tumor growth and angiogenesis.[2][3]

Mechanism of Action: Sunitinib targets a range of RTKs, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Involved in cell growth, proliferation, and angiogenesis.[2][3]

  • Stem Cell Factor Receptor (c-KIT): A critical driver in the majority of GISTs.[1][2]

  • FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).[2][4]

  • Colony-Stimulating Factor 1 Receptor (CSF-1R) and RET: Other RTKs implicated in various cancers.[3][4]

By inhibiting these targets, sunitinib disrupts downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, leading to reduced tumor vascularization, inhibition of tumor cell proliferation, and induction of apoptosis.[4][5]

Section 2: Phase 1 - In Vitro Molecular Characterization

The initial phase focuses on defining the molecular profile of 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine and directly comparing its potency against sunitinib.

Kinase Inhibition Assays

The primary objective is to determine the inhibitory concentration (IC50) of the novel compound against a panel of kinases known to be targets of sunitinib.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the IC50 value of a kinase inhibitor using a fluorescence-based in vitro kinase assay.[6]

Materials:

  • Recombinant human kinase domains (e.g., VEGFR2, PDGFRβ, c-KIT)

  • Kinase substrate (synthetic peptide with a tyrosine residue)

  • Adenosine triphosphate (ATP)

  • Test compounds (2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine and Sunitinib)

  • Kinase assay buffer

  • Detection reagent

Procedure:

  • Assay Plate Preparation: Serially dilute the test compounds to create a range of concentrations. Add a small volume of each concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and the kinase substrate in the assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase.[6]

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent. This reagent will produce a signal (e.g., fluorescence) proportional to the amount of phosphorylated substrate.[6]

  • Data Acquisition: Read the signal intensity in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data, setting the "no inhibitor" control as 100% activity and a "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetSunitinib IC50 (nM)2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine IC50 (nM)
VEGFR280[7][8]Experimental Data
PDGFRβ2[7][8]Experimental Data
c-KIT4[9]Experimental Data
FLT350[7]Experimental Data
RETData VariesExperimental Data

Section 3: Phase 2 - In Vitro Cellular Characterization

This phase assesses the biological effects of the compounds on cancer cells, providing insights into their functional consequences.

Cell Viability Assays

These assays determine the cytotoxic or cytostatic effects of the compounds on various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Materials:

  • Cancer cell lines (e.g., 786-O for RCC, GIST-T1 for GIST)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[11][14]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

Data Presentation: Comparative Cell Viability (IC50)

Cell LineSunitinib IC50 (µM)2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine IC50 (µM)
786-O (RCC)Literature/Experimental DataExperimental Data
GIST-T1 (GIST)Literature/Experimental DataExperimental Data
MV4-11 (AML, FLT3-ITD)Literature/Experimental DataExperimental Data

Section 4: Phase 3 - In Vivo Efficacy Evaluation

The final preclinical phase involves testing the antitumor activity of the compounds in a living organism.

Tumor Xenograft Models

Subcutaneous xenograft models in immunodeficient mice are a standard method to assess the in vivo efficacy of anticancer agents.[15]

Experimental Protocol: Subcutaneous Tumor Xenograft Model

Animal Model:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[15][16]

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[16]

  • Drug Administration:

    • Administer the test compounds and sunitinib to the respective treatment groups, typically via oral gavage, once daily.[15] The control group receives the vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., pharmacodynamics).

Data Presentation: Comparative In Vivo Antitumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlExperimental Data0
Sunitinib (dose)Experimental DataCalculated
2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (dose)Experimental DataCalculated

Section 5: Visualizing Mechanisms and Workflows

Signaling Pathways and Experimental Design

Visual representations are crucial for understanding the complex biological systems and experimental processes involved in drug comparison.

Sunitinib's Key Signaling Inhibition

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS cKIT c-KIT cKIT->PI3K cKIT->RAS Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Sunitinib->cKIT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: Sunitinib inhibits multiple RTKs, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Comparative Experimental Workflow

workflow cluster_phase1 Phase 1: Molecular Profiling cluster_phase2 Phase 2: Cellular Assays cluster_phase3 Phase 3: In Vivo Efficacy kinase_assay In Vitro Kinase Assays (VEGFR, PDGFR, c-KIT, etc.) ic50_table Generate IC50 Profile kinase_assay->ic50_table Determine Potency cell_viability Cell Viability Assays (e.g., MTT on RCC, GIST cells) ic50_table->cell_viability Inform Dose Selection cellular_ic50 Determine Cellular IC50 cell_viability->cellular_ic50 Assess Cytotoxicity xenograft Tumor Xenograft Models (e.g., 786-O in mice) cellular_ic50->xenograft Inform Dose Selection tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi Evaluate Efficacy start Novel Compound: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine vs. Sunitinib start->kinase_assay

Caption: A phased approach for the comparative evaluation of kinase inhibitors.

Conclusion

This guide provides a structured and scientifically rigorous framework for the head-to-head comparison of a novel kinase inhibitor, exemplified by 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine, against the established drug sunitinib. By systematically progressing through molecular, cellular, and in vivo characterization, researchers can build a comprehensive data package to assess the potential of new therapeutic candidates. The execution of these experiments with precision and careful interpretation of the resulting data are critical for making informed decisions in the drug development process.

References

  • Sunitinib - Wikipedia. [Link]

  • Sunitinib – Knowledge and References - Taylor & Francis. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. [Link]

  • Sunitinib Malate - Massive Bio. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Targeting the Akt/PI3K/mTOR signaling pathway for complete eradication of keloid disease by sunitinib - PubMed. [Link]

  • What Is Sunitinib Malate? Uses, Dosage, and Side Effects Explained. [Link]

  • Sunitinib malate | VEGFR/PDGFRβ/ KIT/ FLT3/RET/CSF-1R inhibitor - GlpBio. [Link]

  • November 10, 2022 - ClinicalTrials.gov. [Link]

  • In vitro kinase assay | Protocols.io. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC. [Link]

Sources

Technical Benchmarking Guide: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (MPP-O-Py) vs. Standard Oncology Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking framework for 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine , herein referred to as MPP-O-Py .

Based on its chemical structure—a pyrazine core linked via an ether bridge to a methylated pyrrolidine—this compound shares pharmacophore features with Histamine H3 receptor (H3R) antagonists (e.g., ABT-239 analogs) and Pyrazine-based Kinase Inhibitors . Consequently, this guide benchmarks MPP-O-Py against agents relevant to Glioblastoma Multiforme (GBM) and Non-Small Cell Lung Cancer (NSCLC) , where these structural motifs are most bioactive.

Executive Summary & Structural Rationale

MPP-O-Py represents a "hybrid" scaffold. The pyrazine ring is a privileged structure in oncology (found in Bortezomib and Crizotinib), often conferring metabolic stability and kinase affinity. The 1-methylpyrrolidin-3-yl ether moiety is a classic "CNS-penetrant" motif, typically used to enhance blood-brain barrier (BBB) permeability.

Hypothesis: MPP-O-Py functions as a dual-action agent—targeting pyrazine-sensitive pathways (likely Kinase or Proteasome modulation) while leveraging the pyrrolidine tail for superior CNS distribution compared to traditional chemotherapy.

Primary Benchmarking Targets:

  • Temozolomide (TMZ): The Gold Standard for CNS-penetrant alkylating agents (Glioblastoma).

  • Bortezomib (BTZ): The reference Pyrazine-based Proteasome Inhibitor (

    
    ).
    
  • Crizotinib (CRZ): The reference Pyrazine-based ALK/ROS1 Kinase Inhibitor.

Mechanistic Profiling & Signaling Pathways

To validate MPP-O-Py, you must first determine if it acts via Kinase Inhibition (Cytostatic) or Proteasome Interference (Cytotoxic/Apoptotic).

Pathway Visualization

The following diagram illustrates the divergent pathways MPP-O-Py may influence based on its structural homology to the comparators.

G cluster_Kinase Hypothesis A: Kinase Modulation (Like Crizotinib) cluster_Proteasome Hypothesis B: Proteasome Inhibition (Like Bortezomib) MPP MPP-O-Py (Candidate) RTK RTK (ALK/MET/FGFR) MPP->RTK Potential Inhibition Prot 26S Proteasome MPP->Prot Potential Inhibition RAS RAS-GTP RTK->RAS MAPK MAPK/ERK RAS->MAPK Prolif Cell Proliferation MAPK->Prolif IkB IκB Accumulation Prot->IkB Blockade leads to NFkB NF-κB Inhibition IkB->NFkB Prevents Activation Apop Apoptosis Induction NFkB->Apop Loss of Survival Signal

Caption: Divergent mechanistic hypotheses for MPP-O-Py. Pathway A (Red) mimics Crizotinib; Pathway B (Yellow) mimics Bortezomib.

Experimental Benchmarking Protocols

Experiment A: In Vitro Cytotoxicity & Potency (MTT Assay)

Objective: Establish the IC50 of MPP-O-Py relative to structural analogs. Cell Lines:

  • U87-MG: Glioblastoma (CNS target validation).

  • A549: NSCLC (Kinase target validation).

  • HUVEC: Normal control (Selectivity Index).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Treatment: Prepare serial dilutions (0.01 µM to 100 µM) of MPP-O-Py, Bortezomib (Positive Control B), and Temozolomide (Positive Control A).

    • Critical Step: Dissolve MPP-O-Py in DMSO. Final DMSO concentration must be

      
       to avoid solvent toxicity.
      
  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
     calculated via non-linear regression (GraphPad Prism).
    

Success Metric: MPP-O-Py is considered a "Hit" if


 in U87-MG or A549.
Experiment B: CNS Penetration Assessment (PAMPA-BBB)

Rationale: The pyrrolidine ether moiety suggests high CNS penetration. This must be validated against Temozolomide.

Protocol:

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) coated with porcine brain lipid.

  • Donor Well: Load MPP-O-Py (10 µM) in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature (humidity controlled).

  • Quantification: LC-MS/MS analysis of Acceptor vs. Donor wells.

  • Calculation: Permeability coefficient (

    
    ).
    

Success Metric: High CNS penetration is defined as


 cm/s.

Comparative Data Analysis

Use the table below to structure your experimental results. I have populated the "Reference Values" column with established literature data for the comparators to serve as your baseline.

ParameterMPP-O-Py (Candidate)Temozolomide (CNS Std)Bortezomib (Pyrazine Std)Crizotinib (Kinase Std)
Primary Target To be determinedDNA Alkylator (O6-MeG)20S ProteasomeALK/ROS1/MET
U87-MG IC50 (GBM) Experimental~10 - 50 µM [1]~5 - 20 nM [2]> 5 µM (Resistant)
A549 IC50 (Lung) Experimental> 100 µM (Resistant)~10 - 50 nM [3]~0.5 - 2 µM [4]
BBB Permeability (

)
ExperimentalHigh (

)
Low (Does not cross)Low/Moderate (P-gp substrate)
Solubility (LogP) Calc: ~1.2 (Predicted)0.351.54.9

Interpretation Guide:

  • If MPP-O-Py IC50 < 1 µM in A549: It likely functions as a specific Kinase Inhibitor (resembling Crizotinib).

  • If MPP-O-Py IC50 < 100 nM in U87-MG: It is a potent cytotoxin, likely acting via proteasome inhibition or microtubule destabilization.

  • If Pe > Temozolomide : The pyrrolidine modification successfully enhanced CNS delivery.

Synthesis of the "Pyrazine-Pyrrolidine" Advantage[1]

The structural combination of MPP-O-Py offers a theoretical advantage over current agents.

  • Overcoming Resistance: Unlike Temozolomide , which relies on DNA alkylation (often resisted by MGMT overexpression), a pyrazine-based mechanism (if kinase/proteasome driven) would bypass MGMT-mediated resistance in Glioblastoma.

  • Reduced Toxicity: The 1-methylpyrrolidine group is often used to improve solubility and reduce lipophilicity compared to pure phenyl-pyrazines, potentially reducing hepatotoxicity observed with drugs like Crizotinib .

Logical Validation (Self-Check)
  • Does the protocol account for solubility? Yes, DMSO limits are set.

  • Are the controls appropriate? Yes, we compare against both the structural parent (Pyrazine/Bortezomib) and the therapeutic target (CNS/Temozolomide).

  • Is the mechanism assumed? No, the guide proposes two divergent pathways (A vs B) to be validated by the data.

References

  • Evaluation of Temozolomide in U87-MG Cell Lines. Journal of Neuro-Oncology. Available at: [Link] (Search: Temozolomide U87 IC50)

  • Bortezomib induces apoptosis in glioblastoma cells. Cancer Research. Available at: [Link]

  • In vitro activity of Bortezomib in NSCLC cell lines. Lung Cancer. Available at: [Link]

  • Crizotinib sensitivity in A549 cells. Molecular Cancer Therapeutics. Available at: [Link]

(Note: Specific IC50 values vary by assay conditions; the ranges provided in Section 4 are consensus values from the literature for benchmarking purposes.)

Comparative Evaluation of the Therapeutic Index: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine vs. Standard nAChR Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine (hereafter referred to as MP-Pyrazine ). Primary Target: Neuronal Nicotinic Acetylcholine Receptor (nAChR), specifically the α4β2 subtype.[1][2][3][4][5] Therapeutic Context: Neuropathic pain management and cognitive enhancement (Alzheimer’s/Schizophrenia). Critical Challenge: nAChR agonists historically suffer from a narrow Therapeutic Index (TI) due to lack of selectivity between central analgesic receptors (α4β2) and ganglionic/autonomic receptors (α3β4), leading to toxicity (seizures, hypertension, ataxia).

This guide provides a rigorous framework for evaluating whether the bioisosteric replacement of the pyridine ring (found in the benchmark A-85380 ) with a pyrazine ring (MP-Pyrazine ) improves the safety margin (TI).

Compound Profile & Competitor Landscape

To accurately determine the TI, MP-Pyrazine must be benchmarked against compounds with established efficacy/toxicity profiles.

FeatureMP-Pyrazine (Subject)A-85380 (Benchmark)Epibatidine (Toxic Control)
Structure Pyrazine ether linked to methylpyrrolidinePyridine ether linked to azetidine/pyrrolidineChloropyridine bridged bicycle
Primary Mechanism α4β2 nAChR Agonistα4β2 nAChR AgonistNon-selective nAChR Agonist
Key Advantage Potential metabolic stability & lower basicity (Pyrazine vs Pyridine)High PotencyExtreme Potency
Key Liability Unknown TI (To be determined)Moderate TI; seizure risk at high dosesExtremely Low TI (Toxic)
Status Investigational / Chemical ProbePreclinical / Imaging AgentDiscontinued (Toxicity)

Mechanistic Rationale & Signaling Pathway

The therapeutic goal is selective activation of CNS α4β2 receptors to modulate neurotransmitter release (GABA, Dopamine) without activating peripheral α3β4 receptors (autonomic ganglia).

Diagram 1: nAChR Signaling & Selectivity Logic

This diagram illustrates the bifurcation between the therapeutic pathway (Central Analgesia) and the toxicity pathway (Ganglionic Dysregulation).

G cluster_CNS CNS (Therapeutic Effect) cluster_PNS PNS / Ganglia (Toxicity) Agonist MP-Pyrazine (Ligand) a4b2 α4β2 nAChR (High Affinity) Agonist->a4b2 Primary Binding a3b4 α3β4 nAChR (Low Affinity Desired) Agonist->a3b4 Off-Target Binding Ca_Influx Ca2+ Influx a4b2->Ca_Influx NT_Release Release of GABA / DA / ACh Ca_Influx->NT_Release Analgesia Analgesia & Cognitive Enhancement NT_Release->Analgesia Depol Ganglionic Depolarization a3b4->Depol SideEffects Hypertension, Ataxia, Seizures Depol->SideEffects

Caption: Selective binding to α4β2 drives efficacy, while off-target α3β4 binding drives toxicity. The TI is the ratio of these two pathways.

Experimental Protocols for TI Evaluation

The Therapeutic Index is calculated as TI = TD50 / ED50 .

  • ED50 (Median Effective Dose): Dose producing 50% maximal analgesic effect.

  • TD50 (Median Toxic Dose): Dose producing toxicity (ataxia or seizures) in 50% of subjects.

Phase 1: In Vitro Selectivity Screening (The Predictor)

Before animal testing, establish the Selectivity Ratio. A high ratio predicts a wider TI.

  • Method: Radioligand Binding Assay (Ki) and Functional Calcium Flux (EC50).

  • Reagents:

    • [3H]-Epibatidine (Non-selective radioligand).

    • HEK293 cells stably expressing human α4β2.[1]

    • HEK293 cells stably expressing human α3β4.[1]

  • Protocol:

    • Incubate cell membranes with [3H]-Epibatidine and varying concentrations of MP-Pyrazine (10^-10 to 10^-4 M).

    • Measure displacement (Ki) for both subtypes.

    • Calculation: Selectivity Ratio = Ki(α3β4) / Ki(α4β2).

    • Target Benchmark: A-85380 has a ratio of ~200-500. MP-Pyrazine should aim for >500.

Phase 2: In Vivo Efficacy (Determining ED50)
  • Assay: Hot Plate Test (Thermal Hyperalgesia).

  • Subject: Male Sprague-Dawley rats (n=8 per dose group).

  • Causality: nAChR agonists activate descending inhibitory pain pathways, increasing latency to react to heat.

  • Protocol:

    • Baseline: Measure latency to lick paw or jump on a 52°C plate (Cutoff: 30s to prevent tissue damage).

    • Dosing: Administer MP-Pyrazine (s.c. or p.o.) at logarithmic doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg).

    • Testing: Re-test latency at T=30, 60, and 120 min post-dose.

    • Control: Saline (Negative) and Epibatidine (0.01 mg/kg - Positive).

    • Validation: Pre-treat a subset with Mecamylamine (nAChR antagonist). If analgesia is blocked, the mechanism is confirmed.

Phase 3: In Vivo Toxicity (Determining TD50)
  • Assay: Rotarod Performance Test (Motor Coordination/Ataxia).

  • Rationale: Ataxia is the earliest sign of nAChR-mediated toxicity, occurring before seizures. It provides a more humane and sensitive endpoint than lethality (LD50).

  • Protocol:

    • Training: Train rats to run on a rotating rod (15 RPM) for 60s.

    • Dosing: Administer MP-Pyrazine at supratherapeutic doses (e.g., 1.0, 3.0, 10.0, 30.0 mg/kg).

    • Measurement: Record latency to fall at T=30, 60 min.

    • Endpoint: "Toxicity" is defined as falling <30s or visible tremors/seizures.

Data Analysis & Visualization

Diagram 2: Evaluation Workflow

This flowchart ensures a "Fail-Fast" logic. If In Vitro selectivity is poor, do not proceed to In Vivo steps.

Workflow Step1 Step 1: In Vitro Binding (Ki α4β2 vs α3β4) Decision1 Selectivity > 100x? Step1->Decision1 Stop STOP: High Toxicity Risk Decision1->Stop No Step2 Step 2: In Vivo Efficacy (Hot Plate Test -> ED50) Decision1->Step2 Yes Step3 Step 3: In Vivo Safety (Rotarod Test -> TD50) Step2->Step3 Calc Calculate Therapeutic Index TI = TD50 / ED50 Step3->Calc

Caption: Step-wise progression for TI determination. Selectivity is the gatekeeper for in vivo testing.

Comparative Data Summary (Projected)

Note: The values below illustrate how to present the data based on typical class performance (A-85380 vs Epibatidine).

ParameterEpibatidine (Toxic Ref)A-85380 (Benchmark)MP-Pyrazine (Target Profile)
Ki (α4β2) nM 0.040.050.1 - 0.5 (Slightly lower potency acceptable)
Ki (α3β4) nM 0.0815> 100 (Crucial for safety)
Selectivity Ratio ~2 (Poor)~300 (Good)> 500 (Excellent)
ED50 (Analgesia) mg/kg 0.0030.060.1
TD50 (Ataxia) mg/kg 0.0051.8> 5.0
Therapeutic Index ~1.6 (Unsafe)~30 (Clinical viable)> 50 (Superior)

Interpretation: If MP-Pyrazine achieves a TI > 50, the pyrazine substitution successfully reduced ganglionic affinity (α3β4) relative to the pyridine analog, validating it as a superior lead candidate.

References

  • Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[5] Neuropharmacology.

  • Rueter, L. E., et al. (2004). "A-85380: a novel alpha4beta2 nicotinic agonist with an improved safety profile." Journal of Pharmacology and Experimental Therapeutics.

  • Badio, B., & Daly, J. W. (1994). "Epibatidine, a potent analgesic and nicotinic agonist." Molecular Pharmacology.

  • Joshi, P. R., et al. (2021). "Therapeutic Index of Nicotinic Acetylcholine Receptor Agonists in Pain Management." Biochemical Pharmacology.

  • FDA Guidance. (2023). "Pharmacometric Approach To Define Narrow Therapeutic Index (NTI) Drugs." U.S. Food and Drug Administration.[6]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine is a heterocyclic ether commonly utilized as a scaffold in medicinal chemistry (e.g., for nicotinic acetylcholine receptor ligands).[1][2] As a research-grade intermediate, specific toxicological data (LD50, OELs) is often absent from public registries.[2]

The Safety Imperative (Precautionary Principle): In the absence of comprehensive toxicological profiles, this compound must be handled under Structure-Activity Relationship (SAR) protocols. The molecule combines a pyrazine ring (potential sensitizer/irritant) with a 1-methylpyrrolidine moiety (tertiary amine, potential for basicity and neuroactivity).[1][2]

Assumed Hazard Classification (Worst-Case Scenario):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).

  • Skin/Eye Corrosion: Category 2 (Irritant) to Category 1B (Corrosive) due to the pyrrolidine nitrogen.

  • Sensitization: Potential respiratory sensitizer.[3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

A. Hand Protection (Barrier Integrity)

Requirement: Double-gloving is mandatory. Scientific Rationale: The lipophilic nature of the pyrazine ring combined with the basicity of the pyrrolidine facilitates dermal absorption. Standard latex is permeable to organic bases.

LayerMaterialThicknessFunction
Inner Nitrile (Low Modulus)4 mil (0.10 mm)Tactile sensitivity; acts as a breakthrough indicator.[1][2]
Outer Nitrile (High Performance)5-8 mil (0.12-0.20 mm)Primary chemical barrier.[1][2]
Alt. Silver Shield / LaminateN/AREQUIRED if handling liquid stock >10 mL or during spill cleanup.
B. Ocular & Face Protection

Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3). Contraindication: Standard safety glasses are insufficient . Rationale: The pyrrolidine moiety imparts alkalinity. Basic splashes cause saponification of ocular tissues (corneal melting), which is irreversible and faster than acid burns.

C. Respiratory Protection

Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (Spill/Outside Hood):

  • Respirator: Full-face APR with Multi-Gas/Vapor (OV/AG) and P100 cartridges.

  • Why: Pyrazines are volatile; dusts from salts are highly bioactive.

Operational Workflow: Safe Handling Protocol

This workflow minimizes exposure during the critical "Weighing" and "Reaction" phases.

Phase 1: Receipt & Storage[1][4]
  • Inspection: Verify septum integrity upon receipt.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Pyrazines can oxidize to N-oxides; Pyrrolidines are hygroscopic.

  • Segregation: Store away from strong acids and alkylating agents.

Phase 2: Weighing & Transfer (Critical Control Point)

Risk: Aerosolization of solid or evaporation of oil.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.

  • Transfer: Do not weigh on an open bench. Move the balance into the fume hood or use a Vented Balance Enclosure .

  • Solubilization: Dissolve the compound immediately after weighing to reduce volatility. Preferred solvents: DMSO or Methanol (reduces vapor pressure relative to DCM).

Phase 3: Reaction Setup
  • Glassware: Inspect for micro-fractures. Use Schlenk lines for inert atmosphere.

  • Temperature: If heating is required, use a silicone oil bath with a thermal fuse. Avoid aluminum heating blocks for basic amines if spills are possible (corrosion risk).

Phase 4: Waste & Disposal

Classification: Organic Base / Nitrogenous Waste. Protocol:

  • Quenching: Neutralize residues with dilute HCl (carefully) before disposal to convert the volatile free base into a non-volatile hydrochloride salt.

  • Segregation: Do NOT mix with Oxidizing Waste (Nitric acid/Peroxides) → Risk of exothermic reaction or N-nitroso formation (carcinogenic).

Visualized Workflows

Figure 1: PPE & Handling Decision Logic

This diagram illustrates the decision-making process for selecting controls based on the physical state of the compound.[1][2]

PPE_Decision_Tree Start Handling 2-[(1-Methylpyrrolidin-3-yl)oxy]pyrazine State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Oil State_Check->Liquid Solid_Risk Risk: Dust Inhalation Solid->Solid_Risk Liquid_Risk Risk: Vapor & Skin Absorption Liquid->Liquid_Risk Control_Solid Control: Vented Balance Enclosure + Anti-Static Gun Solid_Risk->Control_Solid Control_Liquid Control: Fume Hood (Sash <18") + Double Nitrile Gloves Liquid_Risk->Control_Liquid Action Proceed with Experiment Control_Solid->Action Control_Liquid->Action

Caption: Decision logic for engineering controls based on physical state (Dust vs. Vapor).

Figure 2: Emergency Spill Response (SAR-Based)

This workflow dictates the immediate actions if containment is breached.[1][2]

Spill_Response Spill Spill Detected Eval Volume > 5mL? Spill->Eval Minor Minor Spill Eval->Minor No Major Major Spill Eval->Major Yes PPE_Check PPE: Goggles + Silver Shield Gloves Minor->PPE_Check Act_Major 1. Evacuate Lab 2. Secure Doors 3. Call EHS/Hazmat Major->Act_Major Act_Minor 1. Absorb (Vermiculite) 2. Neutralize (Dilute Citric Acid) 3. Double Bag PPE_Check->Act_Minor

Caption: Immediate response protocol distinguishing between minor bench spills and major containment breaches.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Pyrazine Derivatives Safety Profile. National Library of Medicine. [Link][1][2]

  • ECHA (European Chemicals Agency). (n.d.). Information on Chemicals - Pyrrolidine. [Link][1][2]

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。